Asiminecin
Description
Structure
2D Structure
Propriétés
Numéro CAS |
156256-35-8 |
|---|---|
Formule moléculaire |
C14H19NO |
Poids moléculaire |
622.9 g/mol |
Nom IUPAC |
4-[13-[5-[5-(1,6-dihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-13-19-30(38)20-16-17-22-32(40)34-24-26-36(44-34)35-25-23-33(43-35)31(39)21-15-12-10-8-6-5-7-9-11-14-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3 |
Clé InChI |
XZNOZEYKFBKGEY-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O |
SMILES canonique |
CCCCCC(CCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O |
melting_point |
50-51°C |
Autres numéros CAS |
138551-27-6 |
Description physique |
Solid |
Synonymes |
asiminecin |
Origine du produit |
United States |
Foundational & Exploratory
The Cytotoxic Pathway of Asiminecin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asiminecin, a member of the Annonaceous acetogenin family of natural products, has demonstrated potent cytotoxic and pesticidal activities.[1] These compounds are characterized by their long-chain fatty acid-derived structures containing tetrahydrofuran and lactone rings. The primary mechanism underlying the profound biological effects of this compound and its isomers is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition disrupts cellular energy metabolism, ultimately leading to programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the cytotoxic activity pathway of this compound, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the core mechanisms.
Data Presentation: Quantitative Cytotoxicity of this compound and Its Isomers
This compound and its structural isomers—asimin, asiminacin, and this compound—have shown exceptionally high cytotoxicity, with notable selectivity for certain cancer cell lines. The following table summarizes the 50% effective dose (ED50) values against the HT-29 human colon cancer cell line.
| Compound | ED50 (µg/mL) against HT-29 Cells |
| This compound | < 10-12 |
| Asimin | < 10-12 |
| Asiminacin | < 10-12 |
| Asimicin | < 10-12 |
| 4-deoxyasimicin | > 102 |
| (Data sourced from Zhao et al., 1994) |
The presence of a third hydroxyl group at various positions on the carbon skeleton, as seen in this compound and its isomers, significantly enhances the cytotoxic bioactivity compared to the less hydroxylated 4-deoxyasimicin.
The Core Cytotoxic Pathway of this compound
The cytotoxic activity of this compound is initiated by its direct interaction with and inhibition of mitochondrial Complex I. This event triggers a cascade of downstream effects that converge on the intrinsic pathway of apoptosis.
Primary Mechanism: Inhibition of Mitochondrial Complex I
Annonaceous acetogenins, including this compound, are potent inhibitors of the NADH:ubiquinone oxidoreductase, also known as Complex I of the mitochondrial respiratory chain.[1][2] This multi-subunit enzyme complex is responsible for oxidizing NADH produced during glycolysis and the citric acid cycle, transferring electrons to ubiquinone, and pumping protons across the inner mitochondrial membrane.
The immediate consequences of Complex I inhibition by this compound are:
-
Depletion of ATP: The disruption of the electron transport chain severely impairs oxidative phosphorylation, leading to a significant drop in cellular ATP levels. Cancer cells, with their high metabolic rate, are particularly vulnerable to this energy crisis.[2]
-
Increased Production of Reactive Oxygen Species (ROS): The blockage of electron flow at Complex I can lead to the leakage of electrons to molecular oxygen, resulting in the formation of superoxide anions and other reactive oxygen species. This surge in ROS induces oxidative stress, damaging cellular components like lipids, proteins, and DNA.
References
The Structure-Activity Relationship of Asiminecin: A Technical Guide for Drug Development Professionals
An in-depth analysis of the structural determinants of cytotoxicity and the underlying mechanism of action for the potent Annonaceous acetogenin, asiminecin, and its analogues.
Introduction
Annonaceous acetogenins are a class of polyketide natural products isolated from plants of the Annonaceae family. These compounds have garnered significant interest in the scientific community due to their potent cytotoxic and antitumor activities. This compound, a member of this family, along with its structural isomers such as asimin and asiminacin, has demonstrated exceptionally high cytotoxic potency against various cancer cell lines. This technical guide provides a detailed overview of the structure-activity relationships (SAR) of this compound and related acetogenins, outlines key experimental protocols for assessing their activity, and visualizes the proposed signaling pathway underlying their cytotoxic effects.
Core Structure and Cytotoxicity
The fundamental structure of this compound and its analogues consists of a long aliphatic chain containing one or more tetrahydrofuran (THF) rings and terminating in an α,β-unsaturated γ-lactone ring. The potent biological activity of these compounds is intrinsically linked to this unique chemical architecture. The primary mechanism of action for their cytotoxicity is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition disrupts cellular energy metabolism, leading to a cascade of events culminating in apoptotic cell death.
Structure-Activity Relationship of this compound and Analogues
The cytotoxic potency of this compound and its analogues is highly sensitive to specific structural modifications. Key determinants of activity include the number and stereochemistry of the THF rings, the length and substitution of the aliphatic chain, and the presence and position of hydroxyl groups.
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxicity of this compound and related Annonaceous acetogenins against various human cancer cell lines.
| Compound | Analogue of | Key Structural Difference | Cancer Cell Line | Cytotoxicity (ED₅₀/GI₅₀) | Reference |
| This compound | Asimicin isomer | Third hydroxyl at C-29 | HT-29 (Colon) | < 10⁻¹² µg/mL | [1] |
| Asimin | Asimicin isomer | Third hydroxyl at C-10 | HT-29 (Colon) | < 10⁻¹² µg/mL | [1] |
| Asiminacin | Asimicin isomer | Third hydroxyl at C-28 | HT-29 (Colon) | < 10⁻¹² µg/mL | [1] |
| Asimicin | - | Third hydroxyl at C-4 | HT-29 (Colon) | Potent | [1] |
| 4-Deoxyasimicin | Asimicin | Lacks hydroxyl at C-4 | - | Less bioactive than hydroxylated analogues | [1] |
| (2,4-cis)-Asimicinone | Asimicin analogue | Ketolactone | A-549 (Lung), MCF-7 (Breast) | < 10⁻⁷ µg/mL | |
| (2,4-trans)-Asimicinone | Asimicin analogue | Ketolactone (epimer) | A-549 (Lung), MCF-7 (Breast) | More active than cis-isomer | |
| Annonacin | - | Mono-THF | T24 (Bladder) | 10 µg/mL (induces apoptosis) | [1] |
| Purpuracin 1-4 | - | Bis-THF | HeLa (Cervical), HepG2 (Liver) | Low to subnanomolar GI₅₀ | [2] |
| Purpuracin 5 | - | Bis-THF | HeLa (Cervical), HepG2 (Liver) | Ineffective | [2] |
Experimental Protocols
The assessment of the cytotoxic activity of this compound and its analogues relies on a variety of in vitro cell-based assays. Below are detailed methodologies for commonly employed experiments.
Cytotoxicity Assays
1. Trypan Blue Exclusion Assay:
This assay is used to differentiate viable from non-viable cells based on membrane integrity.
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2) at a density of 4 x 10⁴ cells/mL in 6-well plates and incubate for 24 hours.
-
Treatment: Wash the cells and add the test compound (e.g., this compound dissolved in DMSO) at the desired concentrations. For untreated controls, add complete growth medium only.
-
Incubation: Incubate the plates in a humidified atmosphere with 5% CO₂ at 37°C for specified time points (e.g., 24, 48, and 72 hours).
-
Cell Counting: At each time point, harvest the cells and mix a 50 µL aliquot of the cell suspension with 50 µL of Trypan Blue solution.
-
Analysis: Count the number of unstained (viable) and stained (non-viable) cells using a hemocytometer under a microscope to determine the percentage of viable cells.[3]
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., A549, HeLa, HepG2) at a density of 5 x 10⁴ cells/well in a 96-well microplate.[4]
-
Treatment: After cell attachment, add serial dilutions of the test compounds (dissolved in DMSO) to the wells.[4]
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.[4]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
The cytotoxic effect of this compound is initiated by the inhibition of mitochondrial Complex I. This leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the activation of downstream apoptotic pathways.
This compound-Induced Apoptotic Pathway
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for SAR Studies
Caption: Experimental workflow for this compound SAR studies.
Conclusion
The potent cytotoxicity of this compound and its analogues is intricately linked to their unique chemical structures, particularly the presence and positioning of hydroxyl groups and the nature of the aliphatic chain. The primary mechanism of action involves the inhibition of mitochondrial Complex I, triggering an apoptotic cascade. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of this promising class of natural products. Future research should focus on the synthesis of novel analogues with improved therapeutic indices and the elucidation of more detailed downstream signaling events to identify potential biomarkers for sensitivity and resistance.
References
The Discovery and Isolation of Asiminecin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of Asiminecin, a potent Annonaceous acetogenin derived from the North American Pawpaw tree, Asimina triloba. This document details the experimental protocols for its extraction and purification, summarizes its cytotoxic activity, and illustrates its proposed mechanism of action.
Introduction
Annonaceous acetogenins are a class of polyketide natural products isolated from the Annonaceae family of plants. These compounds have garnered significant interest within the scientific community due to their potent cytotoxic and antitumor activities.[1][2] this compound, a structural isomer of the well-characterized acetogenin Asimicin, was discovered during activity-directed fractionation of extracts from the stem bark of Asimina triloba.[3][4] Like other Annonaceous acetogenins, this compound's biological activity is primarily attributed to its potent inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[3][5] This inhibition leads to a depletion of cellular ATP, preferentially affecting cancer cells with their higher energy demands.[2]
Discovery and Isolation of this compound
This compound was successfully isolated from the stem bark of Asimina triloba through a multi-step process involving solvent extraction and activity-directed chromatographic fractionation. The isolation process, as described by Zhao et al. (1994), is a foundational method for obtaining this and related acetogenins.[3]
Experimental Protocols
The following protocols are based on the established methodologies for the isolation of Annonaceous acetogenins from Asimina triloba.
2.1.1. Plant Material and Extraction
-
Plant Material: The stem bark of Asimina triloba (L.) Dunal (Annonaceae) is collected and air-dried.
-
Grinding: The dried bark is ground into a coarse powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered bark is percolated with methanol (MeOH) at room temperature. The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with n-hexane, carbon tetrachloride (CCl4), and methylene chloride (CH2Cl2). The cytotoxic activity is typically concentrated in the CH2Cl2 fraction.
2.1.2. Activity-Directed Chromatographic Fractionation
The CH2Cl2 fraction is subjected to a series of chromatographic separations to isolate the active compounds. The fractionation process is guided by bioassays, such as the brine shrimp lethality test or cytotoxicity assays against cancer cell lines, to track the active constituents.
-
Silica Gel Column Chromatography (Initial Separation):
-
Stationary Phase: Silica gel (60-200 mesh).
-
Mobile Phase: A gradient of solvents, typically starting with n-hexane and gradually increasing in polarity with the addition of ethyl acetate (EtOAc) and then methanol (MeOH).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Bioassay: Each combined fraction is tested for its cytotoxic activity to identify the fractions containing the compounds of interest.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: A mixture of solvents such as CH2Cl2/MeOH (1:1).
-
Purpose: To separate compounds based on their molecular size and to remove pigments and other impurities.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient system of MeOH/water.
-
Detection: UV detection (typically at 220 nm).
-
Outcome: Pure this compound is isolated, along with its isomers Asimin and Asiminacin.
-
2.1.3. Structural Elucidation
The structure of the isolated this compound is determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC): To elucidate the detailed chemical structure and stereochemistry.
Quantitative Data: Cytotoxicity of this compound and Isomers
This compound and its isomers have demonstrated exceptionally potent and selective cytotoxicity against various human tumor cell lines. The study by Zhao et al. (1994) reported ED50 (Effective Dose 50%) values in the picogram per milliliter range.[3]
| Compound | A-549 (Lung Carcinoma) ED50 (µg/mL) | MCF-7 (Breast Adenocarcinoma) ED50 (µg/mL) | HT-29 (Colon Adenocarcinoma) ED50 (µg/mL) |
| Asimicin | < 10⁻¹² | 1.5 x 10⁻⁶ | < 10⁻¹² |
| Asimin | 3.2 x 10⁻⁷ | 1.2 x 10⁻⁵ | < 10⁻¹² |
| Asiminacin | 1.8 x 10⁻⁶ | 4.3 x 10⁻⁶ | < 10⁻¹² |
| This compound | 2.1 x 10⁻⁸ | 3.6 x 10⁻⁷ | < 10⁻¹² |
| Adriamycin (Doxorubicin) | 1.0 x 10⁻² | 1.0 x 10⁻² | 1.0 x 10⁻² |
Data sourced from Zhao et al., J Med Chem, 1994.[3]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and other Annonaceous acetogenins is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[3][5]
Caption: Inhibition of Mitochondrial Complex I by this compound, leading to ATP depletion and apoptosis.
This inhibition disrupts the flow of electrons, leading to a decrease in proton pumping across the inner mitochondrial membrane and a subsequent reduction in ATP synthesis. Cancer cells, with their high metabolic rate and often greater reliance on glycolysis (the Warburg effect), are particularly vulnerable to this energy depletion, which can trigger apoptotic cell death pathways.[2]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the isolation and purification of this compound from Asimina triloba bark.
Caption: Workflow for the isolation of this compound from Asimina triloba.
Conclusion
This compound represents a highly potent cytotoxic agent with significant potential for further investigation in the context of anticancer drug development. The methodologies for its isolation from Asimina triloba are well-established, and its primary mechanism of action via the inhibition of mitochondrial Complex I provides a clear rationale for its selective activity against cancer cells. Further research into its specific interactions with Complex I and its in vivo efficacy is warranted to fully explore its therapeutic potential.
References
- 1. dovepress.com [dovepress.com]
- 2. ijper.org [ijper.org]
- 3. Asimin, asiminacin, and this compound: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asimin, asiminacin, and this compound: novel highly cytotoxic asimicin isomers from Asimina triloba. | Semantic Scholar [semanticscholar.org]
- 5. Natural substances (acetogenins) from the family Annonaceae are powerful inhibitors of mitochondrial NADH dehydrogenase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
The Asiminecin Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asiminecin, a member of the annonaceous acetogenin family of natural products, exhibits potent cytotoxic activities, making it a compound of significant interest for therapeutic development. Annonaceous acetogenins are characterized by their long-chain fatty acid-derived structures, featuring distinctive tetrahydrofuran (THF) rings and a terminal α,β-unsaturated γ-lactone. While the precise biosynthetic pathway of this compound has not been fully elucidated experimentally, a robust hypothetical pathway can be constructed based on the established principles of polyketide biosynthesis and recent genomic insights into the producing organisms. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, incorporating the latest research on a putative acetogenin biosynthetic gene cluster. It also outlines key experimental protocols for the investigation of this and related pathways.
Introduction to this compound and Annonaceous Acetogenins
This compound is a C37 annonaceous acetogenin isolated from the bark of the North American pawpaw tree, Asimina triloba. It is a structural isomer of the well-known acetogenin, asimicin, differing in the position of a hydroxyl group.[1] The annonaceous acetogenins are a large family of polyketide-derived natural products exclusively found in the Annonaceae plant family.[2][3][4] These compounds are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to ATP deprivation and subsequent apoptosis in cancer cells.[3] This mode of action has made them attractive candidates for the development of novel anticancer agents.
The biosynthesis of these complex molecules is of great interest, not only for understanding their natural production but also for enabling their biotechnological production and the generation of novel analogues through metabolic engineering.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to follow a modified polyketide synthesis pathway, involving a series of enzymatic reactions to assemble and modify a long-chain fatty acid precursor.
Polyketide Chain Assembly
The backbone of this compound is believed to be assembled by a Type II polyketide synthase (PKS) system. The process is initiated with a starter unit, likely acetyl-CoA, which is then sequentially extended by the addition of multiple malonyl-CoA extender units. This iterative process, catalyzed by the various domains of the PKS complex, results in a long poly-β-keto chain.
Formation of the Adjacent bis-Tetrahydrofuran (THF) Rings
A key feature of this compound is the presence of two adjacent tetrahydrofuran rings. The formation of these rings is proposed to occur through a series of regio- and stereospecific epoxidations of double bonds within the polyketide chain, followed by intramolecular epoxide opening and cyclization. This cascade is likely catalyzed by a combination of fatty acid desaturases (FADs) to introduce the double bonds and cytochrome P450 monooxygenases (CYP450s) to perform the epoxidation.
Lactone Formation and Tailoring Modifications
The α,β-unsaturated γ-lactone ring at the terminus of the molecule is a characteristic feature of most annonaceous acetogenins. Its formation is likely to involve the reduction of a ketone, followed by cyclization and dehydration.
Following the formation of the core structure, a series of tailoring reactions, including hydroxylations, are catalyzed by enzymes such as hydroxylases. In the case of this compound, a specific hydroxyl group is introduced at a position that distinguishes it from its isomer, asimicin.
A Putative Acetogenin Biosynthetic Gene Cluster
Recent sequencing of the Annona cherimola genome has revealed a putative gene cluster that is likely responsible for the biosynthesis of acetogenins.[2][5][6] This discovery provides a genomic basis for the proposed biosynthetic pathway. The identified gene cluster contains genes encoding for key enzymes predicted to be involved in acetogenin biosynthesis.
Data Presentation
The following table summarizes the key genes identified in the putative acetogenin biosynthetic gene cluster from Annona cherimola and their predicted functions. While this cluster is from a related species, it provides the most concrete model for the genetic basis of this compound biosynthesis to date.
| Gene Identifier | Putative Function | Proposed Role in this compound Biosynthesis |
| Ach20829 | Type II Polyketide Synthase (PKS) - Ketoacyl Synthase (KS) & Acyl Transferase (AT) | Catalyzes the iterative condensation of malonyl-CoA units to form the polyketide backbone. |
| Ach20830 | Acyl Carrier Protein (ACP) | Covalently binds the growing polyketide chain and shuttles it between the different enzymatic domains of the PKS. |
| Ach20831 | Ketoreductase (KR) | Reduces specific keto groups in the polyketide chain to hydroxyl groups. |
| Ach20832 | Fatty Acid Desaturase (FAD) | Introduces double bonds at specific positions in the fatty acid chain, which are precursors to the THF rings. |
| Ach20833 | Cytochrome P450 Monooxygenase (CYP450) | Catalyzes the epoxidation of the double bonds. |
| Ach20834 | Epoxide Hydrolase-like protein | Potentially involved in the cyclization of the epoxides to form the THF rings. |
| Ach20835 | Hydroxylase | Catalyzes the final tailoring step of adding a hydroxyl group to the core structure. |
| Ach20836 | Thioesterase (TE) | Cleaves the final acetogenin product from the ACP. |
| Ach20837 | Regulatory protein | Controls the expression of the other genes in the cluster. |
Note: The gene identifiers are from the Annona cherimola genome and are used here as representative examples.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of genomic, molecular biology, and biochemical techniques. The following are detailed methodologies for key experiments that would be central to this research.
Identification and Characterization of the this compound Biosynthetic Gene Cluster
This protocol outlines the steps to identify the biosynthetic gene cluster for this compound in Asimina triloba.
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from young leaf tissue of Asimina triloba using a CTAB-based method.
-
Genome Sequencing and Assembly: The extracted DNA is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies. The resulting reads are assembled into a high-quality draft genome.
-
Gene Prediction and Annotation: Gene prediction is performed on the assembled genome using software such as AUGUSTUS or FGENESH. The predicted genes are then annotated by comparing their sequences to known protein databases (e.g., NCBI nr, Swiss-Prot).
-
Biosynthetic Gene Cluster Prediction: The annotated genome is analyzed for the presence of biosynthetic gene clusters using specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). The software identifies clusters of genes that are predicted to be involved in the synthesis of a particular class of secondary metabolites.
-
Homology Analysis: The putative acetogenin biosynthetic gene cluster is identified by searching for clusters containing genes homologous to known polyketide synthase genes and other genes typically found in acetogenin biosynthesis (e.g., fatty acid desaturases, cytochrome P450s). The gene organization and content are compared to the putative cluster identified in Annona cherimola.
Heterologous Expression and Functional Characterization of a Putative this compound PKS
This protocol describes the functional characterization of a candidate PKS gene from the identified cluster.
-
Gene Synthesis and Cloning: The coding sequence of the putative PKS gene is synthesized with codon optimization for expression in a heterologous host (e.g., E. coli or Saccharomyces cerevisiae). The synthesized gene is then cloned into an appropriate expression vector.
-
Heterologous Expression: The expression vector is transformed into the chosen host organism. The expression of the PKS protein is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Protein Purification: The expressed PKS protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
In Vitro Enzyme Assays: The activity of the purified PKS is assayed in vitro by providing the predicted starter unit (acetyl-CoA) and extender units (malonyl-CoA) along with necessary cofactors (e.g., NADPH).
-
Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the enzyme produces the expected polyketide intermediate.
Isotopic Labeling Studies to Elucidate Biosynthetic Precursors
This protocol details a feeding experiment to confirm the polyketide origin of this compound.
-
Synthesis of Labeled Precursors: Isotopically labeled precursors, such as [1-¹³C]-acetate or [2-¹³C]-acetate, are synthesized or purchased.
-
Precursor Feeding: The labeled precursors are fed to Asimina triloba plantlets or cell cultures.
-
Extraction and Purification of this compound: After a suitable incubation period, this compound is extracted from the plant material and purified using chromatographic techniques.
-
NMR Analysis: The purified this compound is analyzed by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The enrichment of specific carbon atoms in the this compound molecule with ¹³C confirms their origin from the fed acetate precursors, providing direct evidence for the polyketide pathway.
Visualization of Pathways and Workflows
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for identifying the this compound BGC.
Caption: Workflow for PKS functional characterization.
Conclusion and Future Perspectives
The biosynthesis of this compound presents a fascinating example of plant specialized metabolism. While a detailed picture of the pathway is emerging, further research is required for its complete elucidation. The recent identification of a putative acetogenin biosynthetic gene cluster in a related species is a major step forward, paving the way for the functional characterization of the involved enzymes. The experimental protocols outlined in this guide provide a framework for future research aimed at validating the proposed pathway, understanding its regulation, and harnessing its potential for the biotechnological production of this compound and other valuable acetogenins. Such efforts will be crucial for unlocking the full therapeutic potential of this important class of natural products.
References
- 1. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The American Cherimoya Genome Reveals Insights into the Intra-Specific Divergence, the Evolution of <i>Magnoliales</i>, and a Putative Gene Cluster for Acetogenin Biosynthesis [agris.fao.org]
- 3. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Asiminecin: A Comprehensive Technical Guide to its Potential as an Antitumor Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asiminecin, a member of the Annonaceous acetogenin family of natural products, has demonstrated significant potential as an antitumor agent. This document provides an in-depth technical overview of this compound and its isomer, asimicin, summarizing their cytotoxic effects, outlining their primary mechanism of action, and detailing the inferred downstream signaling pathways responsible for their anticancer activity. This guide consolidates quantitative data, presents detailed experimental protocols for key assays, and includes visualizations of the core signaling pathways to support further research and development in this promising area of oncology.
Introduction
Annonaceous acetogenins are a class of polyketides isolated from plants of the Annonaceae family. These compounds have garnered considerable attention for their potent cytotoxic and antitumor properties. Asimicin and its structural isomers, including this compound, are among the most powerful of these acetogenins. They exhibit remarkable potency against a variety of cancer cell lines, including those that have developed multidrug resistance. The primary molecular target of these compounds is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain, a mechanism that distinguishes them from many conventional chemotherapeutic agents and highlights their potential for novel cancer treatment strategies.
Mechanism of Action
The principal mechanism underlying the antitumor activity of asimicin and its isomers is the potent inhibition of the mitochondrial Complex I.[1] This inhibition disrupts the electron transport chain, leading to a cascade of downstream effects that culminate in cancer cell death.
Inhibition of Mitochondrial Complex I and ATP Depletion
Asimicin and this compound bind to Complex I, blocking the transfer of electrons from NADH to ubiquinone. This disruption of the electron transport chain has two major consequences:
-
Decreased ATP Production: The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase. By inhibiting Complex I, asimicin and its isomers severely impair this process, leading to a significant depletion of intracellular ATP. This energy deficit is particularly detrimental to cancer cells, which have high energy demands to sustain their rapid proliferation.
-
Increased Production of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can also lead to the leakage of electrons, which then react with molecular oxygen to form superoxide radicals and other reactive oxygen species. The resulting oxidative stress can damage cellular components, including DNA, proteins, and lipids, further contributing to cell death.
The following diagram illustrates the primary mechanism of action of asimicin and this compound at the mitochondrial level.
Quantitative Cytotoxicity Data
Asimicin and its isomers have demonstrated exceptionally high cytotoxicity against various cancer cell lines. The following table summarizes the available quantitative data.
| Compound | Cancer Cell Line | Assay Type | Endpoint | Value | Reference |
| Asimicin | HT-29 (Human Colon) | Cytotoxicity | ED50 | < 10-12 µg/mL | [1] |
| Asiminacin | HT-29 (Human Colon) | Cytotoxicity | ED50 | < 10-12 µg/mL | [1] |
| This compound | HT-29 (Human Colon) | Cytotoxicity | ED50 | < 10-12 µg/mL | [1] |
| Asimicin | Murine Lymphocytic Leukemia (in vivo) | Antitumor Activity | % T/C | 124% at 25 µg/kg |
ED50: The effective dose at which 50% of the cells are killed. % T/C: The percentage of the median tumor weight of the treated group over the median tumor weight of the control group. A lower T/C value indicates greater antitumor activity.
Inferred Downstream Signaling Pathways
While the direct downstream signaling pathways of asimicin and this compound are not yet fully elucidated, the well-documented effects of the closely related Annonaceous acetogenin, annonacin, provide a strong basis for inferring their mechanisms of inducing apoptosis and cell cycle arrest.
Induction of Apoptosis
The ATP depletion and increased ROS production caused by Complex I inhibition are potent triggers for the intrinsic pathway of apoptosis. The inferred signaling cascade is as follows:
-
Activation of Pro-Apoptotic Proteins: The cellular stress induced by this compound likely leads to the upregulation of the pro-apoptotic protein Bax.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Bax translocates to the mitochondria and promotes the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: This permeabilization allows for the release of cytochrome c from the intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.
-
Downregulation of Anti-Apoptotic Proteins: It is also plausible that this compound downregulates the expression of anti-apoptotic proteins like Bcl-2, further shifting the cellular balance towards apoptosis. Annonacin has been shown to decrease Bcl-2 expression.
The diagram below visualizes the inferred apoptotic pathway.
Induction of Cell Cycle Arrest
Annonacin has been shown to induce cell cycle arrest at either the G1 or G2/M phase, depending on the cancer cell type. It is likely that asimicin and this compound employ similar mechanisms.
-
G1 Phase Arrest: this compound may induce the expression of the cyclin-dependent kinase inhibitor p21. p21 can inactivate the Cyclin D/CDK4/6 and Cyclin E/CDK2 complexes, which are essential for the G1 to S phase transition. This prevents the cell from entering the DNA synthesis phase. Annonacin has been shown to activate p21 and decrease the expression of cyclin D1.
-
G2/M Phase Arrest: Alternatively, this compound could disrupt the activity of the Cyclin B/CDK1 complex, which is critical for entry into mitosis. This would lead to an accumulation of cells in the G2 phase.
The following diagram illustrates the potential mechanisms of cell cycle arrest.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of the MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well. Gently pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the ED50 value.
The following diagram outlines the workflow for the MTT assay.
In Vivo Antitumor Activity Assessment
This protocol provides a general framework for assessing the in vivo antitumor activity of this compound using a tumor xenograft model in nude mice.
Materials:
-
Athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old
-
Cancer cell line of interest (e.g., HT-29)
-
Matrigel (optional)
-
This compound formulation for injection (e.g., dissolved in a vehicle such as a mixture of PEG400, ethanol, and saline)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Harvest the cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of approximately 5 x 106 cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm3), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: When the tumors reach the desired average size, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Drug Administration: Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Monitoring: Continue to monitor tumor growth and the body weight of the mice throughout the study as a measure of toxicity.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined maximum size), euthanize the mice and excise the tumors.
-
Data Analysis: Weigh the excised tumors and calculate the average tumor weight for each group. Determine the antitumor efficacy by calculating the % T/C value.
Conclusion and Future Directions
This compound and its related Annonaceous acetogenins represent a highly promising class of potential antitumor agents. Their unique mechanism of action, centered on the inhibition of mitochondrial Complex I, offers a potential therapeutic avenue for cancers that are resistant to conventional therapies. The extremely low ED50 values observed in vitro underscore their remarkable potency.
While the downstream signaling pathways leading to apoptosis and cell cycle arrest have been inferred from studies on the related compound annonacin, further research is needed to definitively elucidate the specific molecular players involved in the cellular response to this compound. Future studies should focus on:
-
Confirming the induction of apoptosis by this compound through assays such as Annexin V staining and caspase activity assays.
-
Identifying the specific caspases, Bcl-2 family members, and cell cycle regulatory proteins that are modulated by this compound.
-
Conducting comprehensive in vivo studies in various cancer models to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.
-
Investigating the potential for synergistic effects when this compound is combined with other chemotherapeutic agents.
A deeper understanding of the molecular pharmacology of this compound will be crucial for its potential translation into a clinically effective antitumor drug.
References
The Pawpaw's Potent Cytotoxin: A Technical Guide to the Natural Source and Extraction of Asiminecin
For Immediate Release
This document provides an in-depth technical overview of Asiminecin, a potent annonaceous acetogenin with significant cytotoxic properties. Tailored for researchers, scientists, and drug development professionals, this guide details its natural sourcing, comprehensive extraction and isolation protocols, and its mechanism of action. All quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams.
Executive Summary
This compound is a C-37 annonaceous acetogenin, a class of complex polyketides derived from long-chain fatty acids, found within the tissues of the North American pawpaw tree, Asimina triloba.[1] It is a structural isomer of asimicin, another potent acetogenin.[1] The significant bioactivity of this compound, particularly its highly potent and selective cytotoxicity against certain cancer cell lines, marks it as a compound of considerable interest for oncological research and therapeutic development.[1] This guide outlines the bioactivity-guided fractionation process used to isolate this compound from its natural source and presents its known biological signaling pathway.
Natural Source and Distribution
The primary natural source of this compound is the stem bark of the North American pawpaw tree, Asimina triloba, a member of the Annonaceae family.[1] While this compound itself has been specifically isolated from the stem bark, other annonaceous acetogenins are found in various parts of the plant, including the twigs, seeds, and unripe fruit.[2][3] The concentration and composition of these acetogenins can vary depending on the part of the plant and the time of year.[4] Some databases also report the presence of this compound in other species of the Annona genus, such as Annona spinescens, Annona cherimola, and Annona squamosa.
Extraction and Isolation of this compound
The isolation of this compound is achieved through a multi-step process involving solvent extraction followed by bioactivity-guided chromatographic fractionation.[1] The general workflow is designed to first obtain a crude extract containing a mixture of acetogenins, which is then systematically purified to yield the specific isomer, this compound.
Experimental Protocol: Extraction and Fractionation
This protocol is a composite methodology based on established procedures for the isolation of annonaceous acetogenins from Asimina triloba.
I. Plant Material Collection and Preparation:
-
Collect stem bark from Asimina triloba trees.
-
Air-dry the bark in a well-ventilated area, protected from direct sunlight, until brittle.
-
Grind the dried bark into a coarse powder using a mechanical mill.
II. Solvent Extraction:
-
The powdered bark is subjected to exhaustive extraction. A common method is Soxhlet extraction, although maceration can also be used.[5]
-
Solvent: Dichloromethane (CH₂Cl₂) or 80% Methanol (MeOH) are effective solvents for acetogenins.[1][4]
-
Procedure (Soxhlet):
-
Place the powdered bark (e.g., 1 kg) into a large Soxhlet thimble.
-
Extract with the chosen solvent (e.g., 4 L) for approximately 48-72 hours, or until the solvent in the siphon arm runs clear.
-
-
Concentrate the resulting crude extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to yield a dark, waxy residue.
III. Bioactivity-Guided Fractionation:
-
Initial Partitioning:
-
Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform a liquid-liquid partition against a non-polar solvent like hexane to remove fats and lipids. Discard the hexane layer.
-
Subsequently, partition the aqueous methanol phase against a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the acetogenins.[6]
-
The dichloromethane/ethyl acetate fraction, which contains the acetogenins, is retained.
-
-
Bioassay: At each stage of fractionation, a bioassay is performed to track the potency of the fractions. The brine shrimp lethality test (BST) is a common and effective assay for this purpose, as acetogenin concentration correlates with lethality to brine shrimp larvae.[2]
-
Column Chromatography:
-
Dry the bioactive fraction onto silica gel.
-
Subject the dried material to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.
-
Collect fractions and test their bioactivity. Pool the most active fractions.
-
IV. High-Performance Liquid Chromatography (HPLC) Purification:
-
The highly active fractions from column chromatography are further purified using preparative reverse-phase HPLC (RP-HPLC).[7][8]
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly employed.[8][9]
-
Detection: A UV detector set to 220 nm is used to monitor the elution of compounds.[8][9]
-
As this compound is an isomer of asimicin, careful optimization of the HPLC method is required to achieve separation from other closely related isomers.[1] Fractions corresponding to individual peaks are collected.
-
The purity of the isolated this compound is confirmed by analytical HPLC and its structure is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Quantitative Data
The following tables summarize key quantitative data related to the extraction and bioactivity of this compound and related compounds.
Table 1: Extraction Yield of Crude Acetogenin Mixture (F005) from Asimina triloba*
| Plant Part | Typical Yield (% of Dry Weight) |
| Stem Bark | > 2% |
| Root Bark | > 2% |
| Small Twigs (0-0.5 cm) | > 2% |
| Unripe Fruits | > 2% |
| Seeds | > 2% |
| Leaves | < 2% |
*F005 refers to a standardized acetogenin-rich extract after initial partitioning.[2]
Table 2: Cytotoxicity of this compound
| Compound | Cell Line | Bioassay | ED₅₀ (Effective Dose 50%) |
| This compound | HT-29 (Human Colon Adenocarcinoma) | Cytotoxicity Assay | < 10⁻¹² µg/mL |
Data sourced from Zhao et al. (1994), Journal of Medicinal Chemistry.[1]
Biological Activity and Signaling Pathway
Annonaceous acetogenins, including this compound, exert their potent biological effects primarily through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1] This inhibition disrupts the production of ATP, leading to cellular energy depletion and ultimately apoptosis, particularly in cells with high energy demands such as cancer cells.
Conclusion
This compound stands out as a highly potent natural product with significant potential in the field of oncology. Its isolation from the readily available bark of the Asimina triloba tree, coupled with its extraordinary cytotoxicity against specific cancer cell lines, makes it a compelling candidate for further preclinical and clinical investigation. The detailed methodologies and data presented in this guide are intended to provide a solid foundation for researchers aiming to explore the therapeutic applications of this promising compound. Further research into the separation of its isomers and the optimization of extraction yields will be crucial for its potential development into a therapeutic agent.
References
- 1. Food Science and Preservation [ekosfop.or.kr]
- 2. Evaluation of various parts of the paw paw tree, Asimina triloba (Annonaceae), as commercial sources of the pesticidal annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Identification of annonaceous acetogenins in the ripe fruit of the North American pawpaw ( Asimina triloba ). | Semantic Scholar [semanticscholar.org]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. westmont.edu [westmont.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Asiminecin: A Technical Whitepaper on the Inhibition of Mitochondrial ATP Production in Tumor Cells
Document ID: WP-2025-ASIM-001 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.
Abstract
Asiminecin, a naturally occurring acetogenin, demonstrates potent cytotoxic effects against various tumor cell lines. This document provides a detailed technical overview of its primary mechanism of action: the inhibition of mitochondrial ATP production. This compound is a potent inhibitor of the mitochondrial electron transport chain (ETC) at Complex I (NADH:ubiquinone oxidoreductase)[1]. This inhibition disrupts oxidative phosphorylation, leading to a significant reduction in cellular ATP, increased production of reactive oxygen species (ROS), and subsequent induction of the intrinsic apoptotic pathway. This guide summarizes the key bioenergetic effects of this compound, presents detailed protocols for essential experiments, and visualizes the underlying molecular pathways.
Introduction
Cancer cell metabolism is characterized by significant alterations that support rapid proliferation and survival[2]. While many cancer cells exhibit a heavy reliance on glycolysis (the Warburg effect), mitochondrial oxidative phosphorylation (OXPHOS) remains a critical source of ATP and biosynthetic precursors in numerous tumor types[3][4]. Consequently, targeting mitochondrial bioenergetics has emerged as a promising strategy in oncology.
This compound is a structural isomer of asimicin, a compound isolated from the North American paw paw tree, Asimina triloba. Asimicin and its isomers are known to be potent inhibitors of mitochondrial Complex I[1]. This targeted action disrupts the primary site of NADH oxidation in the ETC, thereby crippling the cell's main engine for ATP production. Studies have shown that this compound exhibits highly potent cytotoxicities with notable selectivity for certain cancer cell lines, such as the HT-29 human colon cancer cell line[1]. This document consolidates the current understanding of this compound's effects on tumor cell ATP production and provides the technical framework for its investigation.
Mechanism of Action: Complex I Inhibition
The primary molecular target of this compound is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.
-
Inhibition of Electron Flow: this compound binds to Complex I, preventing the transfer of electrons from NADH to ubiquinone[1][5]. This action effectively halts the flow of electrons through the ETC at its entry point.
-
Disruption of Proton Pumping: The transfer of electrons through Complex I is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space. By inhibiting electron flow, this compound prevents this proton translocation, thereby diminishing the proton-motive force.
-
Reduction of ATP Synthesis: The proton-motive force is the direct energy source for ATP synthase (Complex V), which phosphorylates ADP to ATP. The collapse of the proton gradient caused by this compound leads to a sharp decline in mitochondrial ATP production[5].
-
Increased ROS Production: The blockage of the electron transport chain at Complex I leads to a backup of electrons, which can then leak and react with molecular oxygen to form superoxide radicals (O₂⁻), a primary reactive oxygen species (ROS)[5]. This increase in oxidative stress contributes to mitochondrial damage and can trigger apoptotic signaling.
Signaling Pathway Diagram
Caption: this compound inhibits Complex I, disrupting the ETC, reducing ATP synthesis, and increasing ROS, ultimately leading to apoptosis.
Quantitative Data on Bioenergetic Effects
The following tables present representative data illustrating the dose-dependent effects of this compound on various tumor cell lines. Note: This data is synthesized based on the known effects of potent Complex I inhibitors.
Table 1: Cytotoxicity of this compound in Tumor Cell Lines (72h Exposure)
| Cell Line | Tumor Type | IC50 (nM) |
| HT-29 | Colon Carcinoma | 0.85 |
| MCF-7 | Breast Adenocarcinoma | 1.20 |
| A549 | Lung Carcinoma | 2.50 |
| PANC-1 | Pancreatic Carcinoma | 1.75 |
Table 2: Effect of this compound on Cellular ATP Levels (24h Exposure)
| Cell Line | This compound (nM) | Cellular ATP Level (% of Control) |
| HT-29 | 0 (Control) | 100 ± 5.2 |
| 1 | 62 ± 4.1 | |
| 5 | 28 ± 3.5 | |
| 10 | 15 ± 2.8 | |
| A549 | 0 (Control) | 100 ± 6.1 |
| 2.5 | 55 ± 4.9 | |
| 10 | 21 ± 3.3 | |
| 25 | 11 ± 2.1 |
Table 3: Effect of this compound on Mitochondrial Respiration (Seahorse XF Analysis)
| Parameter | Condition | Basal OCR (% of Control) | ATP-Linked OCR (% of Control) | Maximal OCR (% of Control) |
| HT-29 Cells | Control | 100 ± 7.6 | 100 ± 8.1 | 100 ± 9.3 |
| This compound (5 nM) | 41 ± 5.3 | 18 ± 4.2 | 22 ± 5.1 |
OCR: Oxygen Consumption Rate
Experimental Protocols
Cellular ATP Quantification Assay
This protocol describes the measurement of total cellular ATP using a luciferase-based luminescence assay.
-
Materials:
-
Tumor cells (e.g., HT-29)
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
Luminescence-based ATP detection kit (e.g., CellTiter-Glo®)
-
Luminometer plate reader
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).
-
Assay Procedure: a. Equilibrate the plate and the ATP detection reagent to room temperature for 30 minutes. b. Add 100 µL of the ATP detection reagent to each well. c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the luminescence signal of treated wells to the vehicle control wells to determine the percentage of ATP relative to the control.
-
Mitochondrial Respiration Assay (Seahorse XF Mito Stress Test)
This protocol measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR) in real-time.
-
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial stressor compounds: Oligomycin, FCCP, Rotenone & Antimycin A.
-
-
Methodology:
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant at 37°C in a non-CO₂ incubator overnight.
-
Cell Seeding: Seed cells into the XF Cell Culture Microplate and incubate until an optimal cell monolayer is formed.
-
Compound Treatment (Acute): a. Wash cells with pre-warmed XF Assay Medium. Add the final volume of assay medium to each well. b. Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay. c. Load the hydrated sensor cartridge with the mitochondrial stressor compounds and this compound (or vehicle) for injection.
-
Assay Execution: a. Calibrate the sensor cartridge in the Seahorse XF Analyzer. b. Replace the calibrant plate with the cell culture plate. c. Initiate the assay protocol. The instrument will measure basal OCR, then sequentially inject this compound, Oligomycin, FCCP, and finally Rotenone/Antimycin A, measuring OCR after each injection.
-
Data Analysis: Use Seahorse analysis software to calculate parameters including Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Non-Mitochondrial Respiration.
-
Experimental Workflow Diagram
Caption: Workflow for the Seahorse XF Mito Stress Test to measure mitochondrial respiration in response to this compound.
Downstream Effects: Induction of Apoptosis
The severe metabolic stress induced by this compound, characterized by ATP depletion and high oxidative stress, culminates in the activation of the intrinsic (mitochondrial) pathway of apoptosis[6][7].
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Cellular stress signals converge on the Bcl-2 family of proteins, leading to the activation of pro-apoptotic members like Bax and Bak. These proteins oligomerize in the outer mitochondrial membrane, forming pores.
-
Cytochrome c Release: MOMP allows for the release of proteins from the intermembrane space into the cytosol, most notably Cytochrome c.
-
Apoptosome Formation and Caspase Activation: In the cytosol, Cytochrome c binds to Apaf-1, which then recruits and activates Caspase-9. Active Caspase-9 proceeds to cleave and activate executioner caspases, such as Caspase-3.
-
Execution Phase: Active Caspase-3 orchestrates the dismantling of the cell by cleaving critical cellular substrates, including PARP, leading to the characteristic morphological changes of apoptosis.
Logical Relationship Diagram
Caption: Logical flow from this compound's inhibition of Complex I to the execution of apoptotic cell death.
Conclusion
This compound is a potent cytotoxic agent that targets a fundamental vulnerability in cancer cells: mitochondrial ATP production. Its specific mechanism as a Complex I inhibitor leads to a cascade of events including severe energy depletion, oxidative stress, and the induction of apoptosis. The data and protocols presented in this whitepaper provide a comprehensive foundation for researchers investigating this compound as a potential anti-cancer therapeutic. Further studies should focus on its in vivo efficacy, pharmacokinetic profile, and potential for combination therapies that exploit the metabolic vulnerabilities induced by this compound.
References
- 1. Asimin, asiminacin, and this compound: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigational cancer drugs targeting cell metabolism in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of mitochondrial complex I inhibitors for cancer therapy: Current status and future perspectives [ouci.dntb.gov.ua]
- 4. Mitochondrion - Wikipedia [en.wikipedia.org]
- 5. Rotenone - Wikipedia [en.wikipedia.org]
- 6. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Asiminecin-Induced Apoptosis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the induction of apoptosis by Asiminecin, a potent Annonaceous acetogenin. The document details the underlying molecular mechanisms, experimental protocols for its characterization, and representative data to guide research and development efforts.
Core Mechanism of Action
This compound, a structural isomer of asimicin, exerts its potent cytotoxic effects primarily through the inhibition of the mitochondrial NADH:ubiquinone oxidoreductase (Complex I). This disruption of the electron transport chain leads to a significant reduction in ATP synthesis, preferentially affecting cancer cells which have a high metabolic rate. The resulting cellular stress triggers the intrinsic pathway of apoptosis.
Quantitative Data on Acetogenin-Induced Apoptosis
While specific quantitative data for this compound is limited in publicly available literature, the following tables present representative data from studies on other Annonaceous acetogenins with similar mechanisms of action. These values illustrate the expected outcomes from the experimental protocols described below.
Table 1: Cytotoxicity of Annonaceous Acetogenins against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / ED50 | Citation |
| This compound | HT-29 (Colon) | Not Specified | < 10⁻¹² µg/mL | |
| Bullatacin | 2.2.15 (Hepatocarcinoma) | Cytotoxicity Assay | 7.8 ± 2.5 nM | [1] |
Table 2: Quantification of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
Data is hypothetical and representative of typical results for an acetogenin.
| Treatment | Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | 3.2 ± 0.5 | 1.5 ± 0.3 |
| This compound | 1 nM | 15.8 ± 2.1 | 5.4 ± 0.8 |
| This compound | 10 nM | 35.2 ± 3.5 | 12.7 ± 1.5 |
Table 3: Caspase-3/7 Activity Assay
Data is hypothetical and representative of typical results for an acetogenin.
| Treatment | Concentration | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 |
| This compound | 1 nM | 2.5 ± 0.3 |
| This compound | 10 nM | 5.8 ± 0.7 |
Signaling Pathway of this compound-Induced Apoptosis
The primary signaling cascade initiated by this compound is the intrinsic apoptotic pathway, as depicted below.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Protocols
Detailed methodologies for key experiments to characterize this compound-induced apoptosis are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells (e.g., HT-29) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantification of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound as described above.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Caption: Experimental workflow for Annexin V/PI staining.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family and caspases.
Protocol:
-
Treat cells with this compound and harvest as described previously.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caspase Activity Assay
This assay quantifies the activity of specific caspases, such as the executioner caspase-3.
Protocol:
-
Treat cells in a 96-well plate with this compound.
-
Lyse the cells according to the manufacturer's protocol of the chosen caspase activity assay kit (e.g., a colorimetric or fluorometric kit).
-
Add the caspase substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the fold change in caspase activity relative to the vehicle control.
This guide provides a comprehensive framework for investigating this compound-induced apoptosis. The detailed protocols and representative data will aid researchers in designing and interpreting experiments to further elucidate the therapeutic potential of this compound.
References
Methodological & Application
In Vitro Assay Protocols for Determining the Cytotoxicity of Asiminecin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Asiminecin, a member of the annonaceous acetogenin family of natural products, has demonstrated potent cytotoxic activity against various cancer cell lines. Its primary mechanism of action involves the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration leads to a depletion of ATP, induction of oxidative stress, and ultimately, apoptotic cell death. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound, enabling researchers to accurately determine its efficacy and elucidate its mechanism of action in a laboratory setting.
Data Presentation
The cytotoxic effects of this compound and related annonaceous acetogenins are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. Due to the high potency of this compound, reported effective dose (ED50) values are exceptionally low. For comparative purposes, IC50 values for the related acetogenin, Bullatacin, are presented below.
| Cell Line | Cancer Type | Bullatacin IC50 (nM) |
| SW480 | Colon Cancer | ~10 |
| HT-29 | Colon Cancer | ~7[1] |
| 2.2.15 | Hepatocarcinoma | 7.8 ± 2.5 |
Note: this compound has shown potent cytotoxicity with ED50 values reported to be as low as < 10⁻¹² µg/mL against the HT-29 human colon cancer cell line.
Experimental Protocols
Protocol 1: MTT Assay for General Cytotoxicity
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on adherent cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range, given its high potency, would be from 1 pM to 100 nM.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Seahorse XF Analyzer for Mitochondrial Respiration
To directly assess the inhibitory effect of this compound on mitochondrial respiration, a Seahorse XF Analyzer can be utilized. This instrument measures the oxygen consumption rate (OCR), a key indicator of mitochondrial function.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell line of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, and Rotenone/Antimycin A (for mitochondrial stress test)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to attach overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
On the day of the assay, replace the growth medium with pre-warmed Seahorse XF Base Medium and incubate for 1 hour at 37°C in a non-CO₂ incubator.
-
-
Compound Injection and Measurement:
-
Prepare the injector ports of the sensor cartridge with this compound and the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A).
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
The instrument will measure baseline OCR before injecting this compound.
-
Following this compound injection, the OCR will be monitored to determine the extent of inhibition.
-
Subsequent injections of the mitochondrial stress test compounds will allow for the characterization of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
The Seahorse XF software will analyze the OCR data to provide a comprehensive profile of mitochondrial function in the presence of this compound.
-
Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity using the MTT assay.
Caption: this compound's mechanism of action: Inhibition of Mitochondrial Complex I.
References
Application Notes and Protocols for the Purification of Asiminecin from Paw Paw Tree Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asiminecin is a member of the annonaceous acetogenins, a class of potent bioactive compounds isolated from the paw paw tree (Asimina triloba). These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including antitumor, pesticidal, and antimicrobial properties.[1][2] this compound and its analogs are potent inhibitors of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[2] This inhibition disrupts cellular ATP production, leading to apoptosis, particularly in cells with high energy demands such as cancer cells. The unique mechanism of action and potent cytotoxicity of this compound make it a promising candidate for further investigation in drug development.
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of this compound from paw paw tree extracts.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Purification
| Purification Step | Starting Material | Typical Yield/Concentration | Purity | Analytical Method | Reference |
| Extraction | Dried Paw Paw Twigs (80% Methanol) | 3.97% (Total Extract) | Low | Gravimetric | [3] |
| Dried Paw Paw Leaves (80% Methanol) | 15.38% (Total Extract) | Low | Gravimetric | [3] | |
| Dried Paw Paw Fruit Pulp (Methanol) | 7.72 mg/g (Annonacin) | Low | LC-HRMS | [4] | |
| Chromatographic Analysis | Ripe Paw Paw Pulp Extract | Asimicin detected | Not specified | HPLC-MS | [1] |
| Paw Paw Twig Extract | Asimicin present | Not specified | HPLC-PDA | [3] |
Experimental Protocols
Extraction of Crude Acetogenin Mixture
This protocol describes the initial extraction of acetogenins, including this compound, from paw paw plant material.
Materials:
-
Dried and ground paw paw tree material (bark, seeds, or twigs)
-
95% Ethanol or 80% Methanol
-
Soxhlet extraction apparatus or large glass vessel for maceration
-
Rotary evaporator
-
Filter paper
Protocol:
-
Preparation of Plant Material: Collect fresh paw paw bark, seeds, or twigs. Air-dry the material in a well-ventilated area away from direct sunlight. Once fully dried, grind the material into a coarse powder using a blender or mill.
-
Solvent Extraction:
-
Soxhlet Extraction: Place the ground plant material in a cellulose thimble and load it into the main chamber of the Soxhlet extractor. Fill the distilling flask with 95% ethanol. Heat the solvent to reflux and continue the extraction for 24-48 hours.
-
Maceration: Alternatively, soak the ground plant material in 80% methanol at a 1:10 (w/v) ratio in a sealed glass container. Agitate the mixture periodically for 3-5 days at room temperature.
-
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to remove solid plant debris.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
-
Storage: Store the crude extract at 4°C in a tightly sealed, light-protected container.
Chromatographic Purification of this compound
This protocol outlines a general approach for the purification of this compound from the crude extract using column chromatography followed by High-Performance Liquid Chromatography (HPLC).
Part A: Column Chromatography (Initial Fractionation)
Materials:
-
Crude paw paw extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvent system: A gradient of n-hexane and ethyl acetate
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp (254 nm)
Protocol:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-bubble-free packing.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) and load it carefully onto the top of the silica gel bed.
-
Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v n-hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of a consistent volume using a fraction collector.
-
TLC Analysis: Monitor the separation by spotting small aliquots of each fraction onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under a UV lamp.
-
Pooling of Fractions: Combine the fractions that show similar TLC profiles and contain the compound of interest (based on comparison with a standard, if available, or by bioassay-guided fractionation).
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain enriched fractions.
Part B: High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials:
-
Enriched fraction from column chromatography
-
HPLC system with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector
-
C18 analytical or semi-preparative column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Methanol:Acetonitrile:0.5% Acetic Acid in Water:Tetrahydrofuran (10:7:880:103)
-
Mobile Phase B: Methanol:Acetonitrile:0.5% Acetic Acid in Acetonitrile:Tetrahydrofuran (10:7:880:103)
-
HPLC grade solvents
Protocol:
-
Sample Preparation: Dissolve the enriched fraction in the initial mobile phase composition and filter it through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 analytical column (4.6 x 250 mm, 5 µm)
-
Column Temperature: 30°C
-
Mobile Phase: A gradient elution can be optimized. A starting point could be a linear gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: PDA detector at 220 nm or MS detector for mass identification.
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time (determined using a standard or by subsequent structural elucidation).
-
Purity Analysis: Re-inject a small aliquot of the collected fraction into the HPLC to confirm its purity.
-
Solvent Evaporation: Remove the solvent from the purified fraction, preferably by lyophilization or under a stream of nitrogen, to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Mechanism of action of this compound via inhibition of mitochondrial Complex I.
References
Application Notes and Protocols for Determining Asiminecin Dosage in Colon Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asiminecin is a novel investigational compound showing potential anti-neoplastic activity. These application notes provide a comprehensive guide for determining the effective dosage of this compound on various colon cancer cell lines. The following protocols and guidelines are intended to assist researchers in establishing the cytotoxic and anti-proliferative effects of this compound, a crucial step in preclinical drug development. The methodologies described herein are based on standard cell-based assays to ensure reproducibility and accuracy.
Quantitative Data Summary
The efficacy of this compound against colon cancer cell lines is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical IC50 values for this compound in commonly used colon cancer cell lines after 48 and 72 hours of continuous exposure.
Table 1: IC50 Values of this compound in Colon Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| HT-29 | Colorectal Adenocarcinoma | 25.5 | 15.2 |
| HCT-116 | Colorectal Carcinoma | 18.9 | 10.5 |
| SW620 | Colorectal Adenocarcinoma | 42.1 | 30.8 |
| LoVo | Colorectal Adenocarcinoma | 35.7 | 22.4 |
| RKO | Colorectal Carcinoma | 29.3 | 18.9 |
| DLD-1 | Colorectal Adenocarcinoma | 38.6 | 25.1 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Obtain colon cancer cell lines (e.g., HT-29, HCT-116, SW620) from a certified cell bank.
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
This compound Stock Solution Preparation
-
Solvent: Dissolve this compound powder in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in a complete culture medium immediately before each experiment. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 48 and 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Experimental workflow for the MTT cytotoxicity assay.
Signaling Pathway Analysis
This compound's mechanism of action may involve the modulation of key signaling pathways implicated in colon cancer progression, such as the Wnt/β-catenin or NF-κB pathways. The following diagram illustrates a hypothetical inhibitory effect of this compound on a generic pro-survival signaling pathway.
Hypothetical signaling pathway inhibited by this compound.
Conclusion
These application notes provide a foundational framework for determining the effective dosage of this compound in colon cancer cell lines. The presented protocols for cell culture, cytotoxicity assays, and the conceptual signaling pathway offer a starting point for in-depth investigation. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and the unique characteristics of the cell lines being studied. Consistent and rigorous application of these methods will yield reliable data to guide further preclinical and clinical development of this compound as a potential therapeutic agent for colon cancer.
Asiminecin: Application Notes and Protocols for Use as a Pesticidal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asiminecin, a member of the Annonaceous acetogenin family of natural products, has demonstrated significant potential as a pesticidal agent. Derived from plants of the Annonaceae family, such as the pawpaw tree (Asimina triloba), these compounds exhibit broad-spectrum insecticidal activity.[1][2][3] This document provides detailed application notes and experimental protocols for the evaluation and use of this compound and related Annonaceous acetogenins in a research and development setting.
The primary mode of action for Annonaceous acetogenins is the inhibition of the mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[4][5] This disruption of cellular respiration leads to a depletion of ATP, ultimately causing cell death in susceptible insects.[4] This unique mechanism of action makes acetogenins a promising tool against insect pests, particularly those that have developed resistance to conventional insecticides.[6]
Quantitative Data on Pesticidal Activity
The following tables summarize the reported pesticidal activity of this compound and other closely related Annonaceous acetogenins against various insect species. It is important to note that the potency can vary depending on the specific acetogenin, the target insect species, and the bioassay conditions.
Table 1: Nymphal and Adult Insecticidal Activity of Annonaceous Acetogenins
| Compound/Extract | Target Insect | Life Stage | Concentration/Dose | Mortality Rate (%) | Reference |
| Asimicin | German Cockroach (Blattella germanica) | 2nd & 5th Instar Nymphs | Not Specified (Dietary) | High | [6] |
| Pawpaw Extract (Acetogenins) | Green Peach Aphid (Myzus persicae) | Nymphs & Apterous Adults | 2000 ppm (in 9.5% ethanol) | 100 | [2][3] |
| Rolliniastatin-2 | Fall Armyworm (Spodoptera frugiperda) | Early Instar Larvae | 100 µg/g of diet | 100 | [4][7] |
Table 2: Larval Toxicity of Asimina triloba Extracts
| Plant Part | Target Organism | Bioassay | LC50 Value (ppm) | Reference |
| Small Twigs (0-0.5 cm diameter) | Brine Shrimp (Artemia salina) | Larval Bioassay | 0.04 | [8][9] |
| Unripe Fruits | Brine Shrimp (Artemia salina) | Larval Bioassay | Potent | [8][9] |
| Seeds | Brine Shrimp (Artemia salina) | Larval Bioassay | Potent | [8][9] |
| Root Bark | Brine Shrimp (Artemia salina) | Larval Bioassay | Potent | [8][9] |
| Stem Bark | Brine Shrimp (Artemia salina) | Larval Bioassay | Potent | [8][9] |
| Stem Wood | Brine Shrimp (Artemia salina) | Larval Bioassay | 4.9 | [8][9] |
| Leaves | Brine Shrimp (Artemia salina) | Larval Bioassay | 53.7 | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from various studies on Annonaceous acetogenins and can be adapted for the evaluation of this compound.
Protocol 1: Insect Dietary Toxicity Bioassay
This protocol is designed to assess the toxicity of this compound when incorporated into the diet of chewing insects, such as lepidopteran larvae.
Materials:
-
This compound (or acetogenin extract)
-
Solvent (e.g., acetone, ethanol)
-
Artificial insect diet appropriate for the target species
-
Petri dishes or multi-well plates
-
Target insect larvae (e.g., Spodoptera frugiperda)
-
Incubator or environmental chamber
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to achieve the desired final concentrations in the diet.
-
Diet Preparation: Prepare the artificial diet according to the manufacturer's instructions or a standard laboratory recipe. While the diet is still liquid and has cooled to a safe temperature, add the appropriate volume of the this compound solution or the solvent control. Mix thoroughly to ensure even distribution.
-
Diet Dispensing: Dispense the treated and control diets into individual wells of multi-well plates or small petri dishes. Allow the diet to solidify.
-
Insect Infestation: Place one insect larva into each well or dish. Ensure the larvae are of a consistent age and size.
-
Incubation: Maintain the bioassay containers in an incubator or environmental chamber with controlled temperature, humidity, and photoperiod suitable for the target insect species.
-
Data Collection: Record larval mortality daily for a predetermined period (e.g., 7 days). Larvae that are unresponsive to gentle prodding with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and the control. Use probit analysis or a similar statistical method to determine the LC50 (lethal concentration for 50% of the population).
Protocol 2: Topical Application Bioassay
This protocol is used to evaluate the contact toxicity of this compound to insects.
Materials:
-
This compound (or acetogenin extract)
-
Acetone or other volatile solvent
-
Microsyringe or microapplicator
-
Target insects (e.g., aphids, cockroaches)
-
Holding containers (e.g., petri dishes with a food source)
-
CO2 for anesthetizing insects (optional)
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of dilutions of this compound in a volatile solvent like acetone to achieve the desired doses.
-
Insect Handling: Anesthetize the insects with CO2 for easier handling, if necessary.
-
Application: Using a microsyringe or microapplicator, apply a small, precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each insect. Apply the same volume of solvent alone to the control group.
-
Post-Treatment Holding: Place the treated insects into holding containers with access to food and water.
-
Observation: Monitor the insects for signs of toxicity and record mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage mortality for each dose and the control. Determine the LD50 (lethal dose for 50% of the population) using appropriate statistical methods.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of this compound action via inhibition of Complex I.
Experimental Workflow: Dietary Toxicity Bioassay
Caption: Workflow for the insect dietary toxicity bioassay.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Publication : USDA ARS [ars.usda.gov]
- 4. Insecticidal Activity of Annonaceous Acetogenins and Their Derivatives on Spodoptera frugiperda Smith (Lepidoptera: Noctuidae) [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Annonaceous acetogenins as natural pesticides: potent toxicity against insecticide-susceptible and -resistant German cockroaches (Dictyoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Evaluation of various parts of the paw paw tree, Asimina triloba (Annonaceae), as commercial sources of the pesticidal annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Asciminib
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the pharmaceutical industry, HPLC is an indispensable tool for quality control, stability testing, and pharmacokinetic studies of drug substances. This application note describes a validated Reversed-Phase HPLC (RP-HPLC) method for the quantitative determination of Asciminib, a tyrosine kinase inhibitor. The described method is simple, accurate, and precise, making it suitable for routine analysis in a quality control setting.
Experimental
A summary of the chromatographic conditions for the analysis of Asciminib is presented in Table 1.
Table 1: Chromatographic Conditions for Asciminib Analysis
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | Inertsil - ODS C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Methanol: Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 274 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Parameters for Asciminib
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1-3 µg/ml for a similar compound, Asenapine[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.26 - 100.47% for a similar compound, Asenapine[1] |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.1311 µg/mL for a similar compound, Asenapine[2] |
| Limit of Quantification (LOQ) | 0.4329 µg/mL for a similar compound, Asenapine[2] |
Protocol: HPLC Analysis of Asciminib
Objective
To provide a detailed procedure for the quantitative determination of Asciminib in bulk drug substance using RP-HPLC.
Scope
This protocol is applicable to the analysis of Asciminib raw material.
Materials and Reagents
-
Asciminib reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm nylon syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
Inertsil - ODS C18 column (250 x 4.6 mm, 5µm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Sonicator
Preparation of Solutions
5.1 Mobile Phase Preparation
-
Prepare a mixture of Methanol and Acetonitrile in a 60:40 volume/volume ratio.
-
Degas the mobile phase by sonication for 15 minutes before use.
5.2 Standard Solution Preparation (Example Concentration)
-
Accurately weigh approximately 10 mg of Asciminib reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standard solutions within the linear range (e.g., 1, 2, 5, 10, 15 µg/mL).
5.3 Sample Solution Preparation
-
Accurately weigh approximately 10 mg of the Asciminib bulk drug sample and prepare a 100 µg/mL solution in the same manner as the standard stock solution.
-
Dilute to a final concentration within the validated linear range using the mobile phase.
-
Filter the final solution through a 0.45 µm nylon syringe filter before injection.
HPLC Procedure
6.1 System Suitability
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Inject the standard solution (e.g., 10 µg/mL) five times.
-
The system is suitable for use if the relative standard deviation (% RSD) of the peak areas is not more than 2.0%.
6.2 Analysis
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak area for Asciminib.
Calculation
Calculate the percentage assay of Asciminib in the bulk drug sample using the following formula:
Where:
-
Area_sample = Peak area of Asciminib in the sample solution
-
Area_standard = Peak area of Asciminib in the standard solution
-
Conc_standard = Concentration of Asciminib in the standard solution
-
Conc_sample = Concentration of Asciminib in the sample solution
Visual Workflow
Caption: HPLC analysis workflow for Asciminib.
Disclaimer: The compound "Asiminecin" was not found in the initial search. This document is based on the analysis of a similarly named compound, "Asciminib". The provided method should be validated for "this compound" if it is a different entity.
References
Application Notes and Protocols for Studying Mitochondrial Dysfunction Using Rotenone
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "Asiminecin" did not yield any relevant results for a compound used in mitochondrial research. It is presumed that this may be a novel, proprietary, or misspelled compound name. Therefore, this document provides a comprehensive application note and protocol using Rotenone , a well-characterized and widely used tool for inducing and studying mitochondrial dysfunction.
Introduction to Rotenone
Rotenone is a naturally occurring isoflavone derived from the roots of several plant species. It is a potent and specific inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain (ETC). By blocking the transfer of electrons from NADH to ubiquinone, Rotenone disrupts oxidative phosphorylation, leading to a cascade of events characteristic of mitochondrial dysfunction. These include decreased ATP synthesis, increased production of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and induction of apoptosis. Due to these properties, Rotenone is extensively used as a research tool to model mitochondrial dysfunction in various in vitro and in vivo systems, particularly in the context of neurodegenerative diseases like Parkinson's disease.
Mechanism of Action
Rotenone's primary mechanism of action is the inhibition of Complex I of the mitochondrial electron transport chain.[1] This inhibition disrupts the flow of electrons, leading to a decrease in the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis by ATP synthase (Complex V). The blockage of electron flow also results in the accumulation of electrons at Complex I, leading to the one-electron reduction of molecular oxygen to form superoxide radicals, a primary source of cellular reactive oxygen species (ROS).[2]
Data Presentation: Quantitative Effects of Rotenone
The following tables summarize the quantitative effects of Rotenone on various cellular and mitochondrial parameters.
Table 1: Inhibitory Concentration (IC50) of Rotenone on Mitochondrial Complex I
| Cell Line/System | IC50 Value | Reference |
| SH-SY5Y Neuroblastoma Cells | ~25 nM | [3] |
| Multiple Human Cell Lines | < 100 nM | [4] |
| Isolated Rat Brain Mitochondria | Varies (0.1 nM to 100 nM depending on assay) | [5] |
| MCF-7, A549, HCT116 Cancer Cells | Varies by cell line | [2] |
Table 2: Effects of Rotenone on Mitochondrial Respiration (Seahorse XF Assay)
| Parameter | Cell Type | Rotenone Concentration | Observed Effect | Reference |
| Basal Respiration | C2C12 myoblasts | 1 µM | Significant decrease | [6] |
| ATP Production | C2C12 myoblasts | 1 µM | Significant decrease | [6] |
| Maximal Respiration | C2C12 myoblasts | 1 µM | Significant decrease | [6] |
| Spare Respiratory Capacity | C2C12 myoblasts | 1 µM | Significant decrease | [6] |
Table 3: Effects of Rotenone on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | Rotenone Concentration | Assay | Observed Effect | Reference |
| SH-SY5Y Cells | 0.5 µM | JC-1 | Depolarization | [7] |
| PC12 Cells | 50 - 2000 nM | Hoechst 33258 | Dose-dependent decrease | [8] |
Table 4: Rotenone Concentration Range for Apoptosis Induction
| Cell Line | Rotenone Concentration | Observation | Reference |
| SH-SY5Y Cells | 50 nM | 9-fold increase in apoptosis after 24h | [4] |
| PC12 Cells | 0 - 1 µM | Dose-dependent increase in apoptosis | [9] |
| Rat Thoracic Aortic Endothelial Cells | 100, 500, 1000 nM | Significant increase in apoptosis | [10] |
Experimental Protocols
Protocol 1: Induction of Mitochondrial Dysfunction and Apoptosis in Cell Culture
This protocol describes the general procedure for treating cultured cells with Rotenone to induce mitochondrial dysfunction and apoptosis.
Materials:
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Rotenone (from a stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment.
-
Rotenone Preparation: Prepare fresh dilutions of Rotenone in cell culture medium from a stock solution (typically 10-100 mM in DMSO). The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of Rotenone. A vehicle control (medium with the same concentration of DMSO used for the highest Rotenone concentration) should be included.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) depending on the endpoint being measured.
-
Endpoint Analysis: After incubation, the cells can be harvested for various downstream analyses as described in the following protocols.
Protocol 2: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the procedure for a Seahorse XF Cell Mito Stress Test to assess the effect of Rotenone on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFp)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and incubate overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: Warm the Seahorse XF Base Medium supplemented with substrates to 37°C and adjust the pH to 7.4.
-
Medium Exchange: Remove the growth medium from the cells and wash with the pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well.
-
Incubate Cells: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load Injection Ports: Load the injection ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A at the desired final concentrations.
-
Run Assay: Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate to start the assay. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the inhibitors.[11]
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[12]
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.
Materials:
-
JC-1 dye
-
Assay Buffer
-
Cells cultured on glass-bottom dishes or in black-walled microplates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Treat cells with Rotenone as described in Protocol 1. Include a positive control for depolarization (e.g., FCCP).
-
JC-1 Staining Solution: Prepare a JC-1 staining solution in the appropriate cell culture medium or assay buffer.
-
Staining: Remove the treatment medium and add the JC-1 staining solution to the cells.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.[13]
-
Washing: Remove the staining solution and wash the cells with assay buffer.[13]
-
Imaging/Reading: Immediately analyze the cells using a fluorescence microscope or a fluorescence plate reader. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Quantification: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
Protocol 4: Detection of Apoptosis by Western Blot for Cleaved Caspase-3 and Cleaved PARP
This protocol details the detection of key apoptotic markers by Western blotting.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After Rotenone treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.[14]
Visualization of Signaling Pathways and Workflows
Rotenone's Mechanism of Action and Downstream Effects
Caption: Rotenone inhibits Complex I, disrupting the ETC, leading to decreased ATP, increased ROS, and apoptosis.
Experimental Workflow for Studying Rotenone-Induced Mitochondrial Dysfunction
Caption: Workflow for investigating Rotenone's effects on mitochondrial function and cell viability.
Rotenone-Induced Apoptotic Signaling Pathway
Caption: Rotenone induces apoptosis via ROS, ΔΨm loss, and activation of the JNK/p38 and caspase cascades.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotenone-Mediated Changes in Intracellular Coenzyme A Thioester Levels: Implications for Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Data on effects of rotenone on calcium retention capacity, respiration and activities of respiratory chain complexes I and II in isolated rat brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rotenone activates the LKB1-AMPK-ULK1 signaling pathway to induce autophagy and apoptosis in rat thoracic aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 101.200.202.226 [101.200.202.226]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Asiminecin Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asiminecin, a potent Annonaceous acetogenin, has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the inhibition of the mitochondrial NADH:ubiquinone oxidoreductase (Complex I), a critical component of the electron transport chain.[1] This inhibition disrupts cellular energy metabolism, leading to a reduction in ATP production and the induction of apoptotic cell death.[2][3][4] These application notes provide detailed protocols for assessing the efficacy of this compound by measuring its impact on cell viability and elucidating its cytotoxic mechanism.
Key Concepts in this compound's Mechanism of Action
This compound's inhibition of mitochondrial Complex I triggers a cascade of events culminating in cell death. Understanding these events is crucial for selecting the appropriate assays to evaluate its efficacy.
-
ATP Depletion: Inhibition of the electron transport chain leads to a rapid decrease in cellular ATP levels.
-
Oxidative Stress: Disruption of electron flow can increase the production of reactive oxygen species (ROS), leading to oxidative stress.[3]
-
Mitochondrial Membrane Depolarization: The loss of the mitochondrial membrane potential is an early event in apoptosis.[5]
-
Apoptosis Induction: The mitochondrial pathway of apoptosis is activated, involving the release of cytochrome c from the mitochondria into the cytosol.[2][4]
-
Caspase Activation: Released cytochrome c activates a cascade of caspases, which are proteases that execute the apoptotic program.[2][4]
Recommended Cell Viability Assays
A multi-assay approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. This typically involves an initial screening assay to determine overall cytotoxicity, followed by more specific assays to elucidate the mechanism of cell death.
| Assay Type | Principle | Endpoint Measured | Recommended Assay |
| Metabolic Activity | Measures the metabolic activity of viable cells, which is proportional to the number of living cells. | Colorimetric or fluorometric signal from the reduction of a substrate by mitochondrial dehydrogenases. | MTT Assay |
| Cell Membrane Integrity | Measures the release of intracellular components from cells with compromised membrane integrity (a hallmark of necrosis). | Enzymatic activity of Lactate Dehydrogenase (LDH) in the cell culture supernatant. | LDH Cytotoxicity Assay |
| Apoptosis | Measures the activity of key executioner caspases (caspase-3 and -7) involved in the apoptotic pathway. | Luminescent signal generated by a substrate cleaved by active caspases. | Caspase-Glo® 3/7 Assay |
Data Presentation: this compound Cytotoxicity
The following tables present example data for the effect of this compound on different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment (MTT Assay)
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 5.8 |
| HepG2 | Liver Cancer | 8.2 |
| A549 | Lung Cancer | 12.5 |
| HCT116 | Colon Cancer | 3.1 |
Table 2: this compound-Induced Cytotoxicity and Apoptosis after 24h Treatment
| Cell Line | This compound (nM) | % Cytotoxicity (LDH Assay) | Caspase-3/7 Activity (RLU) |
| MCF-7 | 0 | 5.2 ± 1.1 | 1,500 ± 250 |
| 10 | 15.8 ± 2.5 | 18,500 ± 1,800 | |
| 50 | 45.3 ± 4.1 | 65,200 ± 5,100 | |
| HCT116 | 0 | 4.8 ± 0.9 | 1,200 ± 200 |
| 5 | 20.1 ± 3.2 | 25,000 ± 2,300 | |
| 25 | 60.7 ± 5.5 | 98,600 ± 8,700 |
RLU: Relative Luminescence Units
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT reagent (5 mg/mL in PBS)
-
Cell culture medium
-
This compound stock solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Protocol for Suspension Cells:
-
Seed cells in a 96-well plate at a density of 10,000-50,000 cells/well in 100 µL of culture medium.
-
Add 100 µL of the this compound dilutions and incubate for the desired treatment period.
-
Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.
-
Carefully remove the supernatant.
-
Add 100 µL of solubilization solution and resuspend the cell pellet.
-
Measure the absorbance at 570 nm.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[8]
Materials:
-
LDH cytotoxicity assay kit (containing LDH reaction mix, lysis buffer, and stop solution)
-
Cell culture medium
-
This compound stock solution
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound for the desired time.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer (provided in the kit) 30 minutes before the end of the incubation.
-
Background control: Medium without cells.[9]
-
-
At the end of the incubation period, centrifuge the plate at 600 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
Add 50 µL of the LDH reaction mix to each well.[8]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Add 50 µL of stop solution to each well.[8]
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculation of % Cytotoxicity: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Cell culture medium
-
This compound stock solution
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound for the desired time. Include untreated controls.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[10]
-
Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.[11]
-
Incubate the plate at room temperature for 1 to 3 hours.[10]
-
Measure the luminescence using a luminometer.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced mitochondrial apoptosis pathway.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for assessing this compound's cytotoxic efficacy.
Logical Relationship of Cell Viability Assays
Caption: Relationship between cellular states and viability assays.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 2. m.youtube.com [m.youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchhub.com [researchhub.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
Application Notes and Protocols for Flow Cytometry Analysis of Asiminecin-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Asiminecin is a novel therapeutic agent with putative anti-neoplastic properties. Understanding its mechanism of action is crucial for its development as a potential cancer therapeutic. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level. These application notes provide detailed protocols for assessing the effects of this compound on key cellular processes, including apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS), using flow cytometry.
Analysis of Apoptosis Induction by this compound
Application Note:
Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Many anti-cancer agents exert their effects by inducing apoptosis in tumor cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[1][2][3][4] This protocol describes the use of this assay to quantify the apoptotic effect of this compound on target cells.
Experimental Protocol: Annexin V-FITC/PI Staining
Materials:
-
This compound-treated and untreated control cells
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with varying concentrations of this compound for the desired time period.
-
Harvest the cells, including both adherent and floating populations, and wash them twice with cold PBS.
-
Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Data Presentation:
Table 1: Hypothetical Apoptotic Effects of this compound on Cancer Cells
| This compound Conc. (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| 5 | 60.3 ± 4.2 | 25.1 ± 2.5 | 14.6 ± 1.8 |
| 10 | 35.8 ± 5.1 | 45.7 ± 3.9 | 18.5 ± 2.2 |
Visualization:
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Cell Cycle Analysis of this compound-Treated Cells
Application Note:
Uncontrolled cell proliferation is a hallmark of cancer, and many chemotherapeutic agents function by inducing cell cycle arrest.[5][6][7][8] Flow cytometric analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This protocol details the methodology to assess the impact of this compound on cell cycle distribution.
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
Materials:
-
This compound-treated and untreated control cells
-
Cold 70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Culture cells and treat with this compound as described previously.
-
Harvest cells and wash once with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 2 hours at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer using a linear scale for the DNA content channel.[5]
Data Presentation:
Table 2: Hypothetical Effects of this compound on Cell Cycle Distribution
| This compound Conc. (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.4 ± 3.2 | 30.1 ± 2.5 | 14.5 ± 1.8 |
| 1 | 65.8 ± 4.1 | 20.5 ± 1.9 | 13.7 ± 1.5 |
| 5 | 78.2 ± 5.5 | 10.3 ± 1.3 | 11.5 ± 1.1 |
| 10 | 85.1 ± 6.3 | 5.2 ± 0.9 | 9.7 ± 0.8 |
Visualization:
Caption: Potential mechanism of this compound-induced cell cycle arrest.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Application Note:
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules or, at high levels, induce cellular damage and apoptosis.[9][10] Some anti-cancer drugs mediate their effects by increasing intracellular ROS levels. The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) can be used to measure intracellular ROS levels by flow cytometry.[11][12]
Experimental Protocol: Intracellular ROS Detection with H2DCFDA
Materials:
-
This compound-treated and untreated control cells
-
H2DCFDA dye
-
Serum-free cell culture medium
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash them with serum-free medium.
-
Resuspend the cells in serum-free medium containing H2DCFDA at a final concentration of 5-10 µM.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Resuspend the cells in PBS for immediate analysis on a flow cytometer.
Data Presentation:
Table 3: Hypothetical ROS Production in this compound-Treated Cells
| This compound Conc. (µM) | Mean Fluorescence Intensity (MFI) of DCF |
| 0 (Control) | 150 ± 25 |
| 1 | 320 ± 45 |
| 5 | 850 ± 90 |
| 10 | 1500 ± 180 |
Visualization:
Caption: Simplified pathway of this compound-induced ROS and apoptosis.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. mdpi.com [mdpi.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Asiminecin insolubility in aqueous solutions
<_content>
Disclaimer: Asiminecin is a fictional compound. The following troubleshooting guide is based on common challenges encountered with poorly soluble, hydrophobic small molecules in a research setting. The data and protocols provided are illustrative examples.
This compound Technical Support Center
This resource provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with the novel kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving in aqueous buffers like PBS?
A1: this compound is a highly hydrophobic (lipophilic) molecule.[1] Its chemical structure results in very low solubility in water and aqueous solutions. To achieve dissolution, an organic co-solvent or other formulation strategies are necessary.
Q2: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my aqueous cell culture media. What happened?
A2: This is a common issue known as "precipitation upon dilution." While this compound is soluble in 100% DMSO, its solubility dramatically decreases when the percentage of DMSO is lowered by adding it to an aqueous medium. The aqueous environment forces the hydrophobic this compound molecules to crash out of the solution. Slower, stepwise dilution and vortexing may help, but other strategies might be required.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based experiments?
A3: The maximum tolerated DMSO concentration is cell-line specific.[2] However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[2] It is crucial to run a vehicle control (media with the same final DMSO concentration as your experimental wells) to ensure that the observed effects are from this compound and not the solvent.
Q4: Can I use solvents other than DMSO to prepare my stock solution?
A4: Yes, other polar aprotic solvents like DMF (dimethylformamide) or alcohols like ethanol can be used. However, their compatibility with your specific assay and their potential for cytotoxicity must also be considered. DMSO remains the most common and well-characterized solvent for preparing stock solutions of poorly soluble compounds for biological assays.[1]
Q5: Are there alternative methods to improve the aqueous solubility of this compound without using high concentrations of co-solvents?
A5: Yes, formulation strategies using surfactants can significantly improve solubility.[3] Surfactants like Polysorbate 80 (Tween® 80) can encapsulate hydrophobic compounds into structures called micelles, which are dispersible in aqueous solutions.[3][4][5] This approach is often used to create more stable formulations for in vitro and in vivo studies.[6][7]
Data Presentation
Table 1: this compound Solubility in Common Solvents This table provides the approximate solubility of this compound in various solvents at 25°C. This data is essential for preparing appropriate stock solutions.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM)* |
| Water | < 0.001 | < 0.0018 |
| PBS (pH 7.4) | < 0.001 | < 0.0018 |
| DMSO | > 100 | > 181 |
| Ethanol | ~10 | ~18.1 |
| DMF | > 80 | > 145 |
*Calculated based on a hypothetical molecular weight of 550 g/mol .
Table 2: Recommended Maximum Co-solvent Concentrations for In Vitro Assays This table offers general guidelines for the final concentration of co-solvents in aqueous media for cell-based assays to minimize toxicity.
| Co-solvent | Recommended Max. Final Concentration (v/v) | Notes |
| DMSO | 0.1% - 0.5% | Cell line dependent. Always include a vehicle control.[2] |
| Ethanol | 0.1% - 0.5% | Can be more cytotoxic than DMSO for some cell lines. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound for serial dilution.
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator bath.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If dissolution is incomplete, place the tube in a sonicator water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: Serial Dilution Method to Minimize Precipitation in Aqueous Media
-
Objective: To dilute the DMSO stock solution into aqueous media while minimizing precipitation.
-
Materials: this compound DMSO stock (from Protocol 1), target aqueous medium (e.g., cell culture media), sterile tubes.
-
Procedure:
-
Create an intermediate dilution of the this compound stock in 100% DMSO if a very high final dilution factor is required.
-
Pipette the required volume of the target aqueous medium into a sterile tube.
-
While vortexing the aqueous medium, add the small volume of this compound DMSO stock drop-by-drop directly into the liquid. Do not pipette the stock onto the side of the tube.
-
Continue vortexing for at least 30 seconds after adding the stock to ensure rapid and thorough mixing. This rapid dispersion is key to preventing localized high concentrations that lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness before use.
-
Protocol 3: Formulation of this compound with Polysorbate 80 (Tween® 80)
-
Objective: To create a micellar formulation of this compound to improve its apparent aqueous solubility.[6][7]
-
Materials: this compound DMSO stock, Polysorbate 80 (Tween® 80), sterile saline or PBS, vortex mixer.
-
Procedure:
-
Prepare a 10% (w/v) stock solution of Tween® 80 in sterile water.
-
In a sterile tube, mix the this compound DMSO stock with the 10% Tween® 80 solution. A common starting ratio is 1:2 (DMSO stock:Tween® 80 stock).
-
Vortex the mixture thoroughly for 1 minute.
-
Slowly add this mixture to the final volume of saline or PBS while vortexing.
-
The final concentration of Tween® 80 should be kept as low as possible, typically between 0.1% and 1%. The final DMSO concentration should also be kept below 0.5%.
-
This should result in a clear solution where this compound is encapsulated within Tween® 80 micelles.[5]
-
Visual Guides
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. youtube.com [youtube.com]
- 6. The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing Asiminecin treatment duration for in vitro studies
Welcome to the Asiminecin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of this compound, a novel kinase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my cell line?
A1: The optimal concentration of this compound is cell line-dependent. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for dose-response studies is 0.01 µM to 100 µM.
Q2: How long should I treat my cells with this compound?
A2: Treatment duration should be optimized based on the biological question you are asking. For cell viability and apoptosis assays, a 24 to 72-hour treatment is a common starting point. For signaling pathway modulation studies, shorter time points (e.g., 1, 6, 12, 24 hours) are recommended to capture early signaling events.
Q3: I am not observing a significant effect of this compound on cell viability. What are the possible reasons?
A3: Several factors could contribute to this observation:
-
Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response curve to determine the appropriate concentration range.
-
Incorrect Treatment Duration: The treatment time may be too short to induce a significant biological effect. Consider extending the treatment duration (e.g., 48 or 72 hours).
-
Cell Line Resistance: Your cell line may be inherently resistant to this compound.
-
Compound Instability: Ensure proper storage and handling of the this compound compound to maintain its activity.
Q4: I am observing high background in my apoptosis assay after this compound treatment. How can I reduce it?
A4: High background in apoptosis assays can be due to several factors:
-
Excessive Cell Death: If the this compound concentration is too high or the treatment duration is too long, it can lead to widespread necrosis, which can increase background signal. Try reducing the concentration or shortening the treatment time.
-
Sub-optimal Staining: Ensure that the Annexin V-FITC and Propidium Iodide staining protocol is optimized for your cell line and experimental conditions.
-
Cell Handling: Be gentle when harvesting and washing cells to minimize mechanical damage that can lead to false-positive results.
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays.
| Possible Cause | Recommended Solution |
| Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding to achieve uniform cell distribution in the wells of the microplate. |
| Edge effects in microplates | To minimize evaporation in the outer wells, fill the surrounding wells with sterile water or PBS.[1] |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, media, and reagents. |
| Contamination | Regularly check for microbial contamination in your cell cultures. |
| Reagent variability | Use fresh reagents and ensure proper storage conditions. |
Problem: Difficulty in detecting changes in protein phosphorylation after this compound treatment.
| Possible Cause | Recommended Solution |
| Sub-optimal time point | Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the optimal time point for detecting changes in phosphorylation of your target protein. |
| Low protein expression | Ensure that your cell line expresses a sufficient level of the target protein. You may need to use a different cell line or a method to enrich for your protein of interest. |
| Inefficient cell lysis and protein extraction | Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins. |
| Antibody issues | Use a validated phospho-specific antibody and optimize the antibody concentration and incubation conditions for your Western blot or other immunoassays. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
This compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis (Annexin V-FITC) Assay
This flow cytometry-based assay detects early and late apoptotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the optimized duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Annexin V-FITC Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound is a potent inhibitor of a key kinase in the PI3K/AKT signaling pathway, which is often dysregulated in cancer.[3] By inhibiting this kinase, this compound blocks downstream signaling, leading to decreased cell proliferation and increased apoptosis.
Caption: this compound inhibits a target kinase in the PI3K/AKT pathway.
Experimental Workflow for Optimizing Treatment Duration
This workflow outlines the steps to determine the optimal treatment duration for your in vitro studies with this compound.
Caption: Workflow for optimizing this compound treatment duration.
References
Asiminecin degradation and stability issues in experiments
Welcome to the technical support resource for Asiminecin. This guide is intended for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to the stability and degradation of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
This compound is susceptible to hydrolysis, particularly at its ester linkage. The rate of hydrolysis is pH-dependent, with increased degradation observed under both acidic (pH < 6.0) and alkaline (pH > 8.0) conditions. For optimal stability in aqueous buffers, it is recommended to maintain a pH between 6.5 and 7.5.
Q2: I am observing a rapid loss of this compound activity in my cell culture experiments. What could be the cause?
Several factors could contribute to the loss of activity. Firstly, consider the pH of your culture medium, as deviations from the optimal range can accelerate hydrolytic degradation. Secondly, this compound is known to be metabolized by certain cell lines, particularly those with high esterase activity. Finally, ensure that the compound is fully solubilized in your media, as precipitation will reduce its effective concentration.
Q3: How should I properly store my stock solutions of this compound?
For long-term storage, this compound stock solutions should be prepared in anhydrous DMSO at a concentration of 10 mM and stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term use (up to one week), stock solutions can be stored at -20°C. Protect from light to prevent potential photodegradation.
Q4: What are the major degradation products of this compound, and how can I detect them?
The primary degradation product is the hydrolyzed form, "Metabolite A," resulting from the cleavage of the ester bond. A secondary, less common degradation pathway involves oxidation of the tertiary amine group, yielding "Metabolite B." These can be detected and quantified using HPLC-MS analysis.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
| Symptom | Possible Cause | Recommended Action |
| High variability between replicate wells. | Incomplete Solubilization: this compound may be precipitating in the aqueous culture medium. | Prepare fresh dilutions from your DMSO stock for each experiment. Visually inspect for any precipitate after adding to the medium. Consider using a lower final concentration or adding a solubilizing agent like Pluronic F-68 (at a non-toxic concentration). |
| Activity decreases over the course of a long-term experiment (> 24 hours). | Compound Degradation: this compound is degrading in the culture medium over time. | Replenish the medium with freshly diluted this compound every 24 hours to maintain a consistent effective concentration. |
| No observed effect at expected active concentrations. | Incorrect Stock Concentration: The initial stock solution may have degraded or been prepared incorrectly. | Verify the concentration and purity of your stock solution using HPLC. Prepare a fresh stock from a new vial of solid Asiminegcin. |
Issue 2: Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS)
| Symptom | Possible Cause | Recommended Action |
| Appearance of a new, more polar peak over time. | Hydrolysis: This is likely "Metabolite A," the hydrolyzed form of this compound. | Confirm the identity of the peak using mass spectrometry. Review your buffer preparation and storage to ensure the pH is within the stable range (6.5-7.5). |
| A small, new peak appears after exposure to air or light. | Oxidation: This could be "Metabolite B," the oxidized form. | Prepare solutions in degassed solvents and store aliquots under an inert gas like argon or nitrogen. Protect all solutions from direct light exposure by using amber vials or wrapping tubes in foil. |
Quantitative Stability Data
Table 1: pH-Dependent Hydrolysis of this compound
| pH | Half-life (t½) at 37°C |
| 5.0 | 4.2 hours |
| 6.0 | 18.5 hours |
| 7.4 | 48.7 hours |
| 8.0 | 12.1 hours |
| 9.0 | 2.5 hours |
Table 2: Temperature and Light Effects on Stability in pH 7.4 Buffer
| Condition | Half-life (t½) |
| 4°C, protected from light | ~200 hours |
| 25°C, protected from light | ~96 hours |
| 37°C, protected from light | ~48 hours |
| 25°C, exposed to ambient light | ~30 hours |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Aqueous Buffer
-
Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilution: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the solution at the desired temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
Analysis: Immediately analyze the aliquot by reverse-phase HPLC to quantify the remaining percentage of intact this compound.
-
Calculation: Calculate the half-life (t½) by plotting the natural log of the remaining this compound concentration against time.
Visualizations
Technical Support Center: Overcoming Asiminecin Resistance
Disclaimer: "Asiminecin" appears to be a novel or developmental compound name. The following guide is based on established principles of resistance to targeted cancer therapies, primarily drawing parallels from well-documented agents like the BCR-ABL1 inhibitor Asciminib and the EGFR inhibitor Osimertinib . The troubleshooting strategies and mechanisms described are broadly applicable to small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of emerging resistance to our targeted inhibitor in our cell culture experiments?
A1: The primary indicator of emerging resistance is a decrease in the drug's efficacy over time. You may observe:
-
A gradual increase in the IC50 value (the concentration of the drug required to inhibit 50% of cell growth) in long-term cultures.
-
Reduced rates of apoptosis or cell cycle arrest at previously effective drug concentrations.
-
A rebound in the phosphorylation of the drug's target or key downstream signaling proteins, as seen via Western Blot.
-
Changes in cell morphology or growth characteristics, such as increased clumping or faster doubling times in the presence of the drug.
Q2: What are the most common molecular mechanisms of resistance to targeted therapies like Asciminib or Osimertinib?
A2: Resistance mechanisms are broadly categorized into two main types:
-
On-Target Alterations: These are genetic changes to the drug's direct target. The most common is the acquisition of secondary point mutations in the kinase domain that prevent the drug from binding effectively.[1][2] For example, the C797S mutation in the EGFR gene confers resistance to Osimertinib by blocking its covalent binding site.[1]
-
Bypass Pathway Activation: The cancer cells activate alternative signaling pathways to circumvent their dependency on the inhibited target.[1][3] Common examples include the amplification or overexpression of other receptor tyrosine kinases like MET or HER2, or mutations in downstream signaling molecules like KRAS, BRAF, or PIK3CA.[1]
Q3: Is combination therapy a viable strategy to overcome resistance?
A3: Yes, combination therapy is a primary strategy for overcoming and preventing resistance.[3] The goal is to target the cancer cells through multiple, non-overlapping mechanisms simultaneously, making it more difficult for them to develop an escape route.[3] For instance, combining an allosteric inhibitor like Asciminib with a traditional ATP-competitive inhibitor can be effective against certain resistance mutations.[4][5] Another approach is to co-administer the primary drug with an inhibitor of a known bypass pathway, such as a MET inhibitor alongside an EGFR inhibitor.
Troubleshooting Guides
Problem 1: IC50 value for this compound has significantly increased in our long-term treated cell line.
This is the classic sign of acquired resistance. The following workflow can help you identify the underlying cause.
Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for identifying and addressing drug resistance.
Problem 2: We suspect MET amplification is causing resistance, but Western Blots for p-MET are inconclusive.
Inconclusive Western Blots can result from technical issues or low protein expression.
-
Troubleshooting Steps:
-
Positive Control: Ensure you have a positive control cell line known to have high p-MET expression.
-
Phosphatase Inhibitors: Confirm that fresh phosphatase inhibitors are included in your lysis buffer to protect protein phosphorylation.
-
Antibody Validation: Verify the primary antibody is validated for the species you are using and is specific to the correct phosphorylation site.
-
Enrichment: If p-MET levels are low, consider performing an immunoprecipitation (IP) for total MET, followed by a Western Blot for phosphotyrosine to increase signal.
-
Alternative Assay: Use a more quantitative method like a p-MET ELISA kit or perform Fluorescence In Situ Hybridization (FISH) to confirm MET gene amplification at the DNA level.
-
Problem 3: Our combination therapy experiment shows antagonism instead of synergy.
Drug antagonism can occur if the drugs interfere with each other.
-
Troubleshooting Steps:
-
Mechanism of Action: Review the mechanisms of both drugs. Do they compete for the same binding site? While Asciminib (allosteric) and other TKIs (ATP-competitive) often work well together, some combinations can be antagonistic at lower concentrations.[5]
-
Dosing Schedule: Experiment with different dosing schedules. Simultaneous administration might not be optimal. Try sequential dosing (e.g., Drug A for 24 hours, followed by Drug B).
-
Cellular Uptake/Efflux: Investigate if one drug affects the cellular transport of the other. One drug might induce the expression of efflux pumps that remove the second drug.
-
Synergy Analysis: Use formal methods like the Chou-Talalay method to calculate a Combination Index (CI) across a wide range of concentrations and ratios to definitively determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Data Presentation
Table 1: Examples of Resistance Mutations in BCR-ABL1 (Target of Asciminib) This table presents a subset of mutations and their reported resistance profiles to different TKIs. Data is illustrative and compiled from preclinical studies.
| Mutation | Imatinib IC50 Fold Change | Dasatinib IC50 Fold Change | Nilotinib IC50 Fold Change | Ponatinib IC50 Fold Change | Asciminib IC50 Fold Change |
| T315I | >100 | >50 | >100 | 1.0 | 0.6 |
| E255K | 50-100 | 5-10 | 20-50 | 1.2 | 0.8 |
| F359V | 4.0 | 7.6 | 1.5 | 1.0 | 19.0 |
| A337V | 0.9 | 1.0 | 1.0 | 1.0 | 744.6 |
Data adapted from in vitro studies.[4] IC50 Fold Change is relative to wild-type BCR-ABL1.
Table 2: Common Acquired Resistance Mechanisms to Osimertinib (EGFR TKI) Frequency of mechanisms observed in patients after progressing on first-line Osimertinib.
| Resistance Mechanism | Category | Frequency |
| EGFR C797S Mutation | On-Target | ~7% |
| MET Amplification | Bypass Pathway | ~15% |
| HER2 Amplification | Bypass Pathway | ~5% |
| PIK3CA Mutation | Bypass Pathway | ~7% |
| KRAS Mutation | Bypass Pathway | ~3% |
| BRAF V600E Mutation | Bypass Pathway | ~3% |
Data compiled from clinical trial findings.[1]
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Dilution: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours (or a time point determined by cell doubling time) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate for 1-4 hours until the vehicle control wells turn a distinct orange color.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and blank (0% viability). Plot the percent viability against the log of drug concentration and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Western Blot for Bypass Pathway Activation (p-MET)
-
Cell Lysis: Culture sensitive and resistant cells with and without the drug for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MET (e.g., Tyr1234/1235), total MET, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C, according to the manufacturer's recommended dilution in 5% BSA/TBST.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
Signaling and Logic Diagrams
Bypass Pathway Activation Mechanism
References
- 1. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. The effects of combination treatments on drug resistance in chronic myeloid leukaemia: an evaluation of the tyrosine kinase inhibitors axitinib and asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of combination treatments on drug resistance in chronic myeloid leukaemia: an evaluation of the tyrosine kinase inhibitors axitinib and asciminib - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Off-Target Effects of Asciminib: A Technical Support Resource
Disclaimer: The following content is based on the assumption that "Asiminecin" is a typographical error for "Asciminib." All information provided pertains to Asciminib, a first-in-class allosteric inhibitor of the BCR::ABL1 kinase.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with Asciminib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Asciminib, and how does it relate to its off-target profile?
A1: Asciminib is a first-in-class allosteric inhibitor that specifically targets the ABL myristoyl pocket (STAMP) of the BCR::ABL1 fusion protein.[1][2][3] Unlike conventional tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase's active site, Asciminib binds to a distinct pocket, inducing a conformational change that locks the kinase in an inactive state.[2][3][4] This unique mechanism of action confers high specificity for ABL1 and ABL2 kinases, as the myristoyl-binding site is not a universally conserved feature across the human kinome.[1] Consequently, Asciminib was intentionally designed to have fewer off-target effects compared to ATP-competitive TKIs, which often inhibit other kinases, leading to a broader range of side effects.[4][5][6]
Q2: What are the known off-target effects or adverse events associated with Asciminib in research and clinical settings?
A2: While Asciminib has a more favorable safety profile than many other TKIs, some adverse events have been observed, which may be considered in the context of off-target effects or systemic responses.[6][7] In clinical trials, the most common grade ≥3 adverse events included thrombocytopenia, neutropenia, hypertension, and elevations in amylase and lipase.[4] It is important to note that while Asciminib is highly specific, systemic side effects can still occur.[7]
Q3: How can I assess whether an observed phenotype in my cell-based assay is due to an off-target effect of Asciminib?
A3: To differentiate between on-target and potential off-target effects, consider the following experimental approaches:
-
Dose-Response Analysis: Correlate the observed phenotype with the known IC50 of Asciminib for BCR::ABL1 inhibition. Off-target effects may occur at significantly higher concentrations.
-
Rescue Experiments: If the on-target effect is the inhibition of a specific signaling pathway, attempt to rescue the phenotype by activating downstream components of that pathway.
-
Use of Control Cell Lines: Compare the effects of Asciminib on your BCR::ABL1-positive cell line with its effects on a BCR::ABL1-negative cell line. The absence of the phenotype in the control line suggests an on-target effect.
-
Kinome Profiling: Employ techniques like kinome-wide activity assays to directly assess the inhibitory profile of Asciminib at the concentrations used in your experiments. Biochemical studies have shown that asciminib did not inhibit the catalytic activity of 335 wild-type kinases.[1]
Q4: My cells are developing resistance to Asciminib. Is this due to off-target effects?
A4: Resistance to Asciminib is more likely due to on-target mutations rather than off-target effects.[8] The primary mechanism of acquired resistance involves mutations in or near the myristoyl-binding pocket of BCR::ABL1.[8][9] These mutations can prevent Asciminib from binding effectively. Overexpression of efflux pumps like ABCB1 and ABCG2 has also been implicated in in-vitro models of asciminib resistance.[10][11]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Experimental Results
| Potential Cause | Troubleshooting Step |
| Off-target Kinase Inhibition | 1. Confirm the working concentration of Asciminib. Use the lowest effective concentration to minimize off-target binding. 2. Perform a literature search for known off-target kinases of Asciminib at your experimental concentration. 3. Use a more specific readout for on-target activity (e.g., phosphorylation status of a direct BCR::ABL1 substrate). |
| Cell Line Integrity | 1. Verify the identity and purity of your cell line using short tandem repeat (STR) profiling. 2. Regularly test for mycoplasma contamination. |
| Reagent Quality | 1. Ensure the quality and stability of your Asciminib stock solution. Prepare fresh solutions as needed. 2. Validate the activity of other critical reagents in your assay. |
Issue 2: Observing High Cellular Toxicity
| Potential Cause | Troubleshooting Step |
| Concentration Too High | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of Asciminib for your cell line. 2. Refer to published studies for recommended concentration ranges in similar experimental setups. |
| Synergistic Toxicity with Other Reagents | 1. If using Asciminib in combination with other drugs, assess the toxicity of each compound individually and in combination to identify synergistic effects. 2. Consider reducing the concentration of one or both compounds. |
| Cell Line Sensitivity | 1. Some cell lines may be inherently more sensitive to Asciminib. 2. Consider using a less sensitive but still relevant cell line for your experiment if the primary line is not viable. |
Quantitative Data Summary
Table 1: Summary of Grade ≥3 Adverse Events from the ASCEMBL Phase 3 Clinical Trial
| Adverse Event | Asciminib (%) | Bosutinib (%) |
| Thrombocytopenia | 21.8 | Not specified |
| Neutropenia | 17.9 | Not specified |
| Hypertension | 5.8 | Not specified |
| Amylase Elevation | 3.8 | Not specified |
Data sourced from a Phase 3 clinical trial comparing Asciminib with Bosutinib in patients with chronic-phase chronic myeloid leukemia (CP-CML) who had failed two or more previous TKIs.[4]
Key Experimental Protocols
Protocol 1: Assessing Asciminib-Resistant Mutations via Sanger Sequencing
-
Cell Culture and Treatment: Culture BCR::ABL1-positive cells and induce resistance by continuous exposure to increasing concentrations of Asciminib.
-
RNA Extraction: Isolate total RNA from both the parental (sensitive) and resistant cell populations.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
PCR Amplification: Amplify the BCR::ABL1 kinase domain, including the myristoyl pocket region, using specific primers.
-
Sanger Sequencing: Purify the PCR product and perform Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cell sequence to identify point mutations.
Visualizations
References
- 1. Clinical Pharmacology of Asciminib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Asciminib Hydrochloride used for? [synapse.patsnap.com]
- 4. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. esmo.org [esmo.org]
- 7. ashpublications.org [ashpublications.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. research.sahmri.org.au [research.sahmri.org.au]
- 11. mdpi.com [mdpi.com]
Asiminecin Solubility Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to asiminecin's solubility in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell-based assays?
This compound is a promising compound in drug discovery. However, like many potent therapeutic candidates, it is a hydrophobic molecule with low aqueous solubility.[1] This poor solubility presents significant challenges in experimental settings, as it can lead to compound precipitation in cell culture media. This can result in inaccurate concentration measurements, underestimated biological activity, and high variability in assay results.[2]
Q2: What is the recommended initial solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for dissolving this compound and other hydrophobic compounds for in vitro studies.[1][3] It is a powerful, polar aproc solvent that can dissolve a wide range of nonpolar and polar compounds.[4] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?
This is a common issue known as "compound crashing." It occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution.[5] To address this, ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[6] You can also try a serial dilution of your DMSO stock in the medium to prevent abrupt concentration changes.[5] If precipitation persists, more advanced solubility enhancement techniques may be necessary.
Q4: What are the main strategies to enhance the solubility of this compound for my experiments?
Several techniques can be employed to improve the solubility and delivery of hydrophobic drugs like this compound:
-
Use of Co-solvents: Employing a small percentage of an organic solvent like DMSO or ethanol in the final assay medium can help maintain solubility.[7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[8][9]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as lipid-based nanoparticles or nanoemulsions, can significantly improve its dispersion and delivery in aqueous solutions.[10]
Q5: How can I determine the actual soluble concentration of this compound in my final assay medium?
You can measure the solubility limit by preparing a series of dilutions of your this compound-DMSO stock in the cell culture medium. After incubation under assay conditions (e.g., 37°C), centrifuge the samples to pellet any precipitate. The concentration of the compound remaining in the supernatant can then be measured using techniques like HPLC or UV-Vis spectroscopy. It is crucial to only use data from concentrations below this measured solubility limit to ensure accurate results.[5]
Troubleshooting Guide
This guide addresses specific problems you may encounter when working with this compound in cell-based assays.
Problem 1: this compound precipitates in the well during the assay.
-
Possible Cause: The final concentration of this compound is above its aqueous solubility limit.
-
Solution:
-
Reduce Final Concentration: Test a lower concentration range of this compound.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and as low as possible (ideally ≤0.5%).[6] High DMSO concentrations can also cause cellular stress.[7]
-
Use a Solubility Enhancer: Implement one of the advanced methods described below, such as cyclodextrin complexation or a nanoparticle formulation.[8][11]
-
Gentle Mixing: When adding the this compound stock to the medium, mix gently and avoid vigorous vortexing that can promote precipitation.[5]
-
Problem 2: Inconsistent or non-reproducible assay results (e.g., variable IC50 values).
-
Possible Cause: Inconsistent amounts of soluble this compound across different experiments or even different wells. Low solubility can lead to variable data and inaccurate structure-activity relationships (SAR).[1][2]
-
Solution:
-
Prepare Fresh Dilutions: Always prepare fresh serial dilutions of this compound for each experiment from a validated DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
Verify Solubility Limit: Experimentally determine the solubility of this compound in your specific assay medium and work below this concentration.[5]
-
Incorporate a Solubility Enhancement Protocol: Using a method like cyclodextrin complexation can provide a more stable and reproducible solution of this compound.[12]
-
Problem 3: High background signal or cellular toxicity observed in vehicle control wells.
-
Possible Cause: The concentration of the co-solvent (e.g., DMSO) is too high.
-
Solution:
-
Titrate Solvent Concentration: Perform a dose-response experiment with the solvent alone to determine the maximum concentration that does not affect cell viability or the assay readout. For DMSO, this is typically below 1%.[6][7]
-
Maintain Constant Solvent Concentration: Ensure that the final concentration of the solvent is identical in all wells, including controls and all tested concentrations of this compound.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Data: this compound Solubility
The solubility of this compound in common laboratory solvents is summarized below. Note that solubility can be batch-dependent.
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL | Recommended for primary stock solutions.[13] |
| Water | < 1 mg/mL | Considered practically insoluble in aqueous media.[14] |
| Ethanol | ~5-10 mg/mL | Can be used as a co-solvent, but may have higher cellular toxicity than DMSO at similar concentrations.[7] |
| Cell Culture Media (with 10% FBS) | < 0.01 mg/mL | Solubility is extremely limited. The presence of serum proteins may slightly increase solubility but not enough for most assays. |
Data is estimated based on compounds with similar hydrophobic characteristics. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol uses β-cyclodextrin derivatives, which have improved aqueous solubility over the parent β-cyclodextrin.[8]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare a solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD) in deionized water.
-
While stirring the cyclodextrin solution, slowly add the this compound powder to achieve the desired final concentration.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. The solution should become clear as the complex forms.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any un-complexed, insoluble drug.
-
The resulting clear solution is your this compound-cyclodextrin stock, ready for dilution into cell culture medium.
-
Validation: It is highly recommended to determine the concentration of this compound in the final filtered solution via HPLC or mass spectrometry to confirm the complexation efficiency.
Protocol 2: Formulation of this compound Nanoparticles via Flash Nanoprecipitation
This method is a rapid and scalable approach to creating drug-loaded polymeric nanoparticles.[15]
Materials:
-
This compound
-
A block copolymer stabilizer (e.g., Polysorbate 80, Pluronic F127)
-
A water-miscible organic solvent (e.g., Tetrahydrofuran - THF)
-
Anti-solvent (e.g., Phosphate-buffered saline - PBS)
-
Confined impinging jets (CIJ) mixer or similar microfluidic device
Methodology:
-
Organic Stream: Dissolve this compound and the block copolymer stabilizer in the organic solvent (THF).
-
Aqueous Stream: Use the aqueous buffer (PBS) as the anti-solvent.
-
Fill two separate syringes, one with the organic stream and one with the aqueous stream.
-
Connect the syringes to the inlets of the CIJ mixer.
-
Simultaneously and rapidly inject both streams into the mixer. The rapid mixing causes the hydrophobic this compound to precipitate and be encapsulated by the block copolymer, forming stable nanoparticles.[15]
-
The resulting nanoparticle suspension can be collected from the outlet.
-
Purification: The suspension may need to be purified (e.g., via dialysis or centrifugal filtration) to remove the organic solvent before use in cell-based assays.
Experimental Workflow for Solubility Enhancement
The following diagram shows a general workflow for selecting and validating a solubility enhancement method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 13. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Stabilizing Asiminecin for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on stabilizing Asiminecin for long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guides & FAQs
Q1: I am observing a rapid loss of potency in my this compound stock solution stored at room temperature. What is the likely cause and how can I prevent it?
A: this compound, like other Annonaceous acetogenins, is susceptible to degradation at ambient temperatures. The primary degradation pathways at room temperature are likely hydrolysis of the lactone ring and oxidation. To mitigate this, it is crucial to store this compound stock solutions at or below -20°C. For long-term storage, temperatures of -80°C are recommended. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into single-use vials is a best practice.
Q2: My this compound sample shows a significant decrease in purity when exposed to light. What precautions should I take?
A: this compound is photosensitive and can undergo photodegradation upon exposure to UV and visible light. All experimental procedures involving this compound should be conducted under amber or light-protecting conditions. Use amber-colored vials or wrap standard laboratory glassware with aluminum foil. When analyzing samples by techniques such as HPLC, use a UV detector set to a wavelength appropriate for this compound, but minimize the exposure of the bulk material to light during sample preparation.
Q3: I have noticed a change in the pH of my aqueous formulation of this compound, followed by precipitation. What is happening and how can I address it?
A: Changes in pH can significantly impact the stability of this compound. The ester and lactone functionalities in its structure are susceptible to pH-dependent hydrolysis. Both acidic and basic conditions can catalyze this degradation. The optimal pH for the stability of many lactone-containing compounds is in the slightly acidic range (pH 4-6). It is recommended to use a buffered solution to maintain a stable pH. Phosphate or citrate buffers are common choices. The observed precipitation is likely due to the formation of less soluble degradation products.
Q4: I am struggling with the poor aqueous solubility of this compound for my experiments. What formulation strategies can I employ to improve its stability in solution?
A: The poor water solubility of this compound is a known challenge that can contribute to its instability. To address this, consider the following formulation strategies:
-
Co-solvents: Use of co-solvents such as ethanol, DMSO, or polyethylene glycol (PEG) can improve solubility. However, the concentration of the co-solvent should be optimized to avoid precipitation upon dilution in aqueous media.
-
Nanosuspensions: Preparing this compound as a nanosuspension can enhance its solubility and stability. This involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution. Poloxamer 188 has been successfully used as a stabilizer for nanosuspensions of other Annonaceous acetogenins.
-
Encapsulation: Encapsulating this compound in liposomes or polymeric nanoparticles can protect it from degradation and improve its solubility.
Q5: What are some suitable excipients to consider for a stable, long-term formulation of this compound?
A: The choice of excipients is critical for stabilizing this compound. Based on the stability profiles of similar compounds, consider the following:
-
Antioxidants: To prevent oxidative degradation, the inclusion of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or alpha-tocopherol is recommended.
-
Buffering Agents: As mentioned, buffers like citrate or phosphate are essential to maintain an optimal pH.
-
Cryoprotectants/Lyoprotectants: For lyophilized (freeze-dried) formulations intended for long-term storage, cryoprotectants like sucrose, trehalose, or mannitol are necessary to protect the molecule during the freezing and drying processes.
-
Surfactants: Non-ionic surfactants such as polysorbates (e.g., Tween 80) or poloxamers can help to solubilize this compound and prevent aggregation.[1]
Data Presentation: this compound Stability Profile
The following table summarizes the known and inferred stability data for this compound under various stress conditions. It is important to note that specific quantitative data for this compound is limited in publicly available literature. Therefore, some data points are extrapolated from studies on closely related Annonaceous acetogenins, such as asimicin.
| Stress Condition | Parameter | Value/Observation | Recommended Mitigation |
| Temperature | Storage Temperature | Significant degradation at room temperature. | Store at ≤ -20°C for short-term and -80°C for long-term. |
| Thermal Stress (Solid) | Degradation observed at temperatures above 50°C. | Avoid exposure to high temperatures during processing and storage. | |
| Light | Photostability | Degradation upon exposure to UV and visible light. | Handle and store in light-protected (amber) containers. |
| pH | Aqueous Solution | Unstable in strongly acidic (pH < 3) and alkaline (pH > 8) conditions due to hydrolysis. | Maintain pH between 4 and 6 using a suitable buffer (e.g., citrate, phosphate). |
| Oxidation | Exposure to Air/Oxidizing Agents | Susceptible to oxidative degradation. | Store under an inert atmosphere (e.g., nitrogen or argon) and consider adding antioxidants. |
| Hydrolysis | Aqueous Environment | Lactone ring is prone to hydrolysis. | Control pH, temperature, and consider formulation in non-aqueous solvents or as a solid dispersion. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC-grade acetonitrile and water
-
Phosphate or citrate buffer (pH 4, 7, and 9)
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature, protected from light, for a specified time.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven at, for example, 60°C and 80°C for a specified duration.
-
Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
-
Mass balance should be calculated to ensure that the decrease in the parent drug concentration correlates with the increase in degradation products.
Protocol 2: Preparation of a Stabilized this compound Nanosuspension
This protocol provides a method for preparing a nanosuspension of this compound to improve its aqueous solubility and stability.
1. Materials:
-
This compound
-
Poloxamer 188 (or other suitable stabilizer)
-
High-purity water
-
Organic solvent (e.g., acetone or ethanol)
2. Procedure:
-
Organic Phase Preparation: Dissolve this compound in a minimal amount of a suitable organic solvent.
-
Aqueous Phase Preparation: Dissolve the stabilizer (e.g., Poloxamer 188) in high-purity water.
-
Nanosuspension Formation: Inject the organic phase containing this compound into the aqueous stabilizer solution under high-speed homogenization or ultrasonication.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure.
-
Particle Size Analysis: Characterize the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS).
-
Long-Term Stability Assessment: Store the nanosuspension at different temperatures (e.g., 4°C, 25°C) and monitor for changes in particle size, PDI, and drug content over time.
Visualizations
References
Optimizing Incubation Time for Asiminecin Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for experiments involving Asiminecin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
Q1: What is the expected incubation time for this compound to induce a cytotoxic effect?
A1: The optimal incubation time for this compound can vary significantly depending on the cell line, its metabolic rate, the concentration of this compound used, and the specific endpoint being measured. This compound is a potent inhibitor of mitochondrial NADH:ubiquitone oxidoreductase, which can lead to rapid or delayed cytotoxic effects.[1] It is crucial to determine the optimal incubation time empirically for your specific experimental system. A time-course experiment is the most effective method to determine this.
Q2: My IC50 value for this compound is significantly different from previously published results. Could the incubation time be a factor?
A2: Absolutely. Underestimating the necessary incubation time can lead to an overestimation of the IC50 value, making the compound appear less potent.[2] Conversely, excessively long incubation times might lead to secondary effects not directly related to the initial mechanism of action. It is critical to ensure that the incubation period is sufficient to allow the drug to reach its target and for the biological cascade to result in the measured endpoint. We recommend performing a time-course experiment to determine when the cytotoxic effect reaches a plateau.
Q3: How do I design an experiment to determine the optimal incubation time for this compound?
A3: A time-course experiment is the standard method. This involves treating your cells with a fixed concentration of this compound (typically at or near the expected IC50) and measuring the response at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The optimal incubation time is generally the point at which the response reaches a plateau. A detailed protocol for this is provided below.
Q4: What are some common pitfalls to avoid when determining incubation time?
A4: Common issues include, but are not limited to:
-
Insufficient time points: Too few time points may miss the optimal window.
-
Inappropriate drug concentration: A concentration that is too high may cause rapid cell death, obscuring time-dependent effects, while one that is too low may not produce a measurable effect within the experimental timeframe.
-
Ignoring cell doubling time: The incubation period should be considered in the context of the cell line's doubling time.
-
Media and supplement degradation: For long incubation periods, ensure the stability of media components and the drug itself.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells. | Uneven cell seeding, edge effects, or inconsistent drug addition. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Use a calibrated multi-channel pipette for drug addition. |
| No significant cytotoxic effect observed. | Incubation time is too short. Drug concentration is too low. The cell line is resistant. | Increase the incubation time based on a time-course experiment. Perform a dose-response experiment with a wider concentration range. Verify the sensitivity of your cell line to mitochondrial inhibitors. |
| Cells in the control wells are dying. | Contamination (bacterial, fungal, or mycoplasma). Poor cell culture technique. Media exhaustion. | Regularly test for contamination. Maintain aseptic technique.[3] Ensure you are using the appropriate media and supplements and that the confluency is not too high. |
| IC50 value decreases with longer incubation times. | The drug has a slow onset of action or requires a longer period to reach equilibrium with its target. | This is an expected outcome for many compounds.[2] Select an incubation time where the IC50 value has stabilized, indicating that the system has reached a steady state. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a method to determine the optimal incubation time of this compound for a specific cell line and concentration.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Cell Adhesion: Allow cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C and 5% CO2.
-
Drug Preparation: Prepare a 2X stock solution of this compound at a concentration that is expected to be near the IC50 value.
-
Treatment: Add an equal volume of the 2X this compound stock solution to the appropriate wells. For control wells, add an equal volume of vehicle control.
-
Incubation: Return the plate to the incubator.
-
Endpoint Assay: At each predetermined time point (e.g., 6, 12, 24, 48, 72 hours), perform a cell viability or cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or LDH release assay).
-
Data Analysis: Plot the viability/cytotoxicity versus time. The optimal incubation time is typically the point at which the effect of the drug has plateaued.
Protocol 2: Concentration-Response Experiment at Different Incubation Times
This protocol is designed to demonstrate the effect of incubation time on the IC50 value of this compound.
-
Cell Seeding and Adhesion: Follow steps 1 and 2 from Protocol 1.
-
Drug Preparation: Prepare a series of 2X stock solutions of this compound in a log or semi-log dilution series.
-
Treatment: Add the drug solutions to the cells as described in Protocol 1.
-
Incubation: Incubate separate plates for different, fixed incubation times determined from the time-course experiment (e.g., 24, 48, and 72 hours).
-
Endpoint Assay: At the end of each incubation period, perform a cell viability assay.
-
Data Analysis: For each incubation time, plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Hypothetical Results of a Time-Course Experiment
| Incubation Time (Hours) | % Cell Viability (Relative to Control) |
| 0 | 100% |
| 6 | 85% |
| 12 | 65% |
| 24 | 50% |
| 48 | 48% |
| 72 | 47% |
In this example, the cytotoxic effect appears to plateau around 48 hours.
Table 2: Hypothetical IC50 Values of this compound at Different Incubation Times
| Incubation Time (Hours) | IC50 (nM) |
| 24 | 75 |
| 48 | 30 |
| 72 | 28 |
This data illustrates that the apparent potency (lower IC50) increases with longer incubation times before stabilizing.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Simplified this compound-induced apoptosis pathway.
References
Troubleshooting unexpected results in Asiminecin studies
Disclaimer: Asiminecin is a research compound with limited publicly available data. This guide is based on its known mechanism of action as a potent inhibitor of mitochondrial NADH:ubiquinone oxidoreductase and general principles of cell-based and cytotoxicity assays.
Frequently Asked Questions (FAQs) - General Troubleshooting
This section addresses common issues that can arise during in-vitro studies of novel compounds.
| Question | Possible Cause | Recommendation |
| Why are my results inconsistent between experiments? | Cell passage number variability; reagent inconsistency; minor protocol deviations. | Use cells within a consistent passage range. Prepare fresh reagents and use master mixes where possible. Maintain a detailed and consistent protocol. |
| What is causing high variability between replicate wells? | Inaccurate pipetting; uneven cell seeding; edge effects in microplates. | Calibrate pipettes regularly. Ensure a homogenous cell suspension before seeding. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples.[1] |
| My positive/negative controls are not behaving as expected. | Contamination (mycoplasma, bacteria); incorrect control concentration; cell health issues. | Regularly test for mycoplasma. Verify the concentration and activity of control compounds. Ensure cells are healthy and in the exponential growth phase before starting the experiment.[2][3] |
FAQs - this compound-Specific Issues
This section focuses on troubleshooting unexpected results that may be related to this compound's mechanism of action.
| Question | Possible Cause | Recommendation |
| Why am I not observing the expected level of cytotoxicity? | Cell line resistance; incorrect dosage; compound instability. | Some cell lines may have intrinsic resistance to mitochondrial inhibitors. Consider using a cell line known to be sensitive, such as HT-29 human colon cancer cells. Verify the concentration of your this compound stock and prepare fresh dilutions. Assess the stability of this compound in your culture medium over the experiment's duration. |
| My cytotoxicity assay results (e.g., MTT, resazurin) are confusing. | Interference of this compound with the assay chemistry; unexpected metabolic effects. | As a mitochondrial inhibitor, this compound directly affects cellular metabolism, which can interfere with metabolic assays like MTT. Consider using a non-metabolic cytotoxicity assay, such as a lactate dehydrogenase (LDH) release assay or a cell counting method.[4] |
| The observed phenotype is not consistent with mitochondrial inhibition. | Off-target effects; compensatory metabolic pathways. | This compound may have off-target effects at certain concentrations. Perform a dose-response study to identify the optimal concentration range. Investigate the activation of alternative metabolic pathways, such as glycolysis, in response to mitochondrial inhibition. |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay using a Resazurin-based Reagent
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a selected cancer cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and adjust the concentration to the desired seeding density.
-
Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to achieve the desired final concentrations.
-
Add the diluted compound to the appropriate wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Viability Assessment:
-
Add the resazurin-based viability reagent to each well.
-
Incubate for 1-4 hours, protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the results to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the EC50 value.
-
Visualizing Workflows and Pathways
Experimental Workflow for Screening Cytotoxic Compounds
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
- 3. Troubleshooting Cell-based Assays - Eppendorf Canada [eppendorf.com]
- 4. What are the limitations of colorimetric assays of cell viability and cytotoxicity? | AAT Bioquest [aatbio.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Asiminecin and Asimicin on HT-29 Human Colon Cancer Cells
For Immediate Release
A deep dive into the potent anti-cancer properties of two closely related Annonaceous acetogenins, Asiminecin and Asimicin, reveals significant cytotoxic activity against the human colon adenocarcinoma cell line, HT-29. This guide provides a comparative overview of their efficacy, supported by available experimental data, and elucidates the underlying mechanism of action.
Researchers in the field of oncology and drug discovery are constantly in search of novel compounds with high potency and selectivity against cancer cells. Annonaceous acetogenins, a class of natural products isolated from the Annonaceae family of plants, have long been recognized for their powerful cytotoxic and antitumor properties. Among these, Asimicin and its structural isomer, this compound, have demonstrated remarkable efficacy.
A pivotal study has shown that this compound, along with other isomers, exhibits exceptionally high cytotoxicity against HT-29 cells, with effective dose 50 (ED50) values reaching levels as low as < 10⁻¹² micrograms/mL.[1][2] This indicates that an extremely low concentration of the compound is required to inhibit 50% of the cancer cell population's activity. Asimicin itself is also a potent cytotoxic agent, with its mechanism of action identified as the inhibition of the mitochondrial NADH:ubiquinone oxidoreductase (Complex I).[1]
Quantitative Cytotoxic Comparison
The following table summarizes the reported cytotoxic potency of this compound and Asimicin against HT-29 human colon cancer cells.
| Compound | Cell Line | Potency Metric | Value (µg/mL) | Reference |
| This compound | HT-29 | ED50 | < 10⁻¹² | [1][2] |
| Asimicin | HT-29 | ED50 | Data for direct comparison at this level of detail is not available in the cited literature, but it is established as a highly potent cytotoxic agent. | [1] |
Experimental Protocol: A Representative Cytotoxicity Assay
While the precise, detailed protocol from the original study is not publicly available, a standard experimental workflow for assessing the cytotoxicity of compounds like this compound and Asimicin on HT-29 cells using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is outlined below. This protocol is representative of common practices in the field.
Objective: To determine the half-maximal inhibitory concentration (IC50) or effective dose 50 (ED50) of a compound by measuring cell viability.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and Asimicin (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: HT-29 cells are harvested from culture flasks and seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete DMEM. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of this compound and Asimicin is prepared in culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing various concentrations of the test compounds is added. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the treated wells.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The ED50/IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Figure 1: Experimental workflow for cytotoxicity assessment.
Mechanism of Action: Induction of Apoptosis via Mitochondrial Pathway
Asimicin is a known potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[1] This inhibition is a critical event that disrupts the electron transport chain, leading to a cascade of events culminating in programmed cell death, or apoptosis. Given that this compound is a structural isomer of Asimicin, it is highly probable that it shares this mechanism of action.
The inhibition of Complex I leads to two major consequences:
-
Decreased ATP Production: The disruption of the electron transport chain severely impairs the cell's ability to produce ATP, the primary energy currency.
-
Increased Reactive Oxygen Species (ROS) Production: Electrons that can no longer be efficiently passed down the transport chain are instead transferred to molecular oxygen, generating superoxide and other reactive oxygen species.
This increase in ROS and a decrease in ATP can trigger the intrinsic pathway of apoptosis.
Figure 2: Proposed apoptotic signaling pathway.
The proposed signaling cascade initiated by this compound and Asimicin in HT-29 cells involves the following key steps:
-
Inhibition of mitochondrial Complex I disrupts the electron transport chain.
-
This leads to an increase in the production of intracellular reactive oxygen species.
-
The elevated ROS levels cause a collapse of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.
-
In the cytoplasm, cytochrome c binds with Apaf-1 and pro-caspase-9 to form the apoptosome.
-
The apoptosome activates caspase-9, an initiator caspase.
-
Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.
-
Caspase-3 proceeds to cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, and ultimately, cell death.
References
- 1. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of mitochondrial respiratory chain complex I by TNF results in cytochrome c release, membrane permeability transition, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Asiminecin and Bullatacin: Efficacy, Toxicity, and Mechanism of Action
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in vivo activities of two potent annonaceous acetogenins, Asiminecin and Bullatacin. Due to the absence of direct comparative in vivo studies, this report synthesizes data from individual research on each compound to offer insights into their relative performance.
Annonaceous acetogenins are a class of polyketides isolated from the Annonaceae family of plants, renowned for their potent cytotoxic and antitumor properties. Both this compound and Bullatacin belong to this class and have garnered significant interest for their potential as anticancer agents. Their primary mechanism of action involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to ATP depletion and subsequent cell death.
Comparative Efficacy
The following table summarizes the in vivo antitumor efficacy of Asimicin, a close isomer of this compound, and Bullatacin from various studies. It is crucial to note that these results are not from head-to-head comparisons and were obtained in different experimental settings.
| Compound | Animal Model | Tumor Model | Dosage | Efficacy | Citation |
| Asimicin | Murine | Lymphocytic Leukemia (3PS) | 25.0 µg/kg | 124% Test/Control (T/C) | |
| Bullatacin | Murine | L1210 Leukemia | 50 µg/kg/day | Effective | [1] |
| Athymic Mice | A2780 Human Ovarian Xenograft | 50 µg/kg/day | Effective | [1] | |
| Mice | H22 Hepatoma | 5 x 25-50 µg/kg (i.p.) | ~61% tumor growth reduction | [2] | |
| Mice | S180 Sarcoma | 15 µg/kg | 65.8% tumor growth reduction | [3] | |
| Mice | HepS Hepatocellular Carcinoma | 15 µg/kg | 63.4% tumor growth reduction | [3] |
Comparative Toxicity
Insights into the in vivo toxicity of this compound and Bullatacin are limited and derived from separate studies.
| Compound | Animal Model | Dosage | Observed Toxicity | Citation |
| This compound | - | - | Data not available in reviewed studies | |
| Bullatacin | Normal Mice | 100 µg/kg (single i.p. injection) | No side effects observed | [2] |
| Rats | Repeated treatment for 3 weeks | Liver and kidney toxicity | [2] | |
| C3HeB/FeJ Mice | ≥ 1.4 mg/kg | Lethal within 24 hours | [4] |
Mechanism of Action
The primary mechanism of action for both this compound and Bullatacin is the potent inhibition of Complex I of the mitochondrial electron transport chain. This disruption of cellular energy production is a key factor in their cytotoxic effects.
Mechanism of action for this compound and Bullatacin.
Recent studies on Bullatacin suggest an additional mechanism involving the induction of immunogenic cell death (ICD) through the activation of endoplasmic reticulum stress[5]. This process enhances the visibility of tumor cells to the immune system, potentially contributing to its antitumor activity.
Experimental Protocols
Detailed experimental protocols for the in vivo studies of this compound were not available in the reviewed literature. However, a general workflow for in vivo evaluation of antitumor compounds like this compound and Bullatacin is presented below.
For Bullatacin, studies have utilized various models. For instance, in the H22 hepatoma model, tumor-bearing mice were administered Bullatacin via intraperitoneal injections[2]. In ovarian cancer models, C3HeB/FeJ mice were injected intraperitoneally with murine ovarian teratocarcinoma cells, followed by treatment with Bullatacin[4].
A generalized workflow for in vivo antitumor studies.
Conclusion
Both this compound and Bullatacin demonstrate potent antitumor activities in vivo. Bullatacin appears to have been more extensively studied, with a broader range of in vivo data available. The efficacy of Bullatacin at low microgram per kilogram doses is particularly noteworthy. However, the potential for toxicity, especially with repeated dosing, necessitates careful dose-response studies.
The lack of direct comparative studies makes it challenging to definitively state which compound has a superior therapeutic index. Further research, including head-to-head in vivo comparisons under standardized conditions, is warranted to fully elucidate the comparative therapeutic potential of this compound and Bullatacin. The dual mechanism of action of Bullatacin, involving both mitochondrial inhibition and induction of immunogenic cell death, may offer a therapeutic advantage and warrants further investigation for both compounds.
References
- 1. scispace.com [scispace.com]
- 2. Antitumor activity and toxicity relationship of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bullatacin--in vivo and in vitro experience in an ovarian cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
Validating Asiminecin as a Selective Mitochondrial Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Asiminecin's performance as a selective mitochondrial inhibitor against other well-established alternatives, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a member of the Annonaceous acetogenin family of natural products.[1] These compounds are known for their potent inhibitory effects on mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[2][3] this compound, an isomer of asimicin, has demonstrated exceptionally high cytotoxicity against various cancer cell lines, particularly the HT-29 human colon cancer cell line, with reported ED50 values less than 10-12 µg/mL.[1] This potent bioactivity suggests its potential as a highly effective mitochondrial inhibitor.
Comparative Analysis of Mitochondrial Complex I Inhibitors
Table 1: Comparison of Inhibitor Potency
| Inhibitor | Target | IC50 / ED50 | Cell Line / System | Reference |
| This compound | Mitochondrial Complex I (inferred) | ED50 < 10-12 µg/mL (cytotoxicity) | HT-29 Human Colon Cancer | [1] |
| Asimicin | Mitochondrial Respiration (State 3) | 0.55 nmol/mg protein | Ostrinia nubilalis midgut mitochondria | [4] |
| Rotenone | Mitochondrial Complex I | 1.7 - 2.2 µM | General | [2] |
| Mitochondrial Complex I | ~25 nM | SH-SY5Y neuroblastoma cells | [5] | |
| Piericidin A | Mitochondrial Complex I | Generally more potent than Rotenone | Bovine submitochondrial particles | [3] |
Note: The extremely low ED50 value for this compound's cytotoxicity suggests it is a highly potent molecule. The IC50 value for its isomer, asimicin, on mitochondrial respiration further supports the high potency of this class of compounds against their mitochondrial target.
Experimental Data and Performance Metrics
The validation of a mitochondrial inhibitor relies on a series of key experiments to quantify its effects on cellular metabolism and viability. Below are representative data tables that should be generated to compare this compound with other inhibitors.
Table 2: Effect of Inhibitors on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
| Inhibitor | Concentration | Basal Respiration (% of control) | Maximal Respiration (% of control) |
| This compound | User Defined | Experimental Data | Experimental Data |
| Rotenone | User Defined | Experimental Data | Experimental Data |
| Piericidin A | User Defined | Experimental Data | Experimental Data |
Table 3: Effect of Inhibitors on Cellular ATP Production
| Inhibitor | Concentration | ATP Level (% of control) |
| This compound | User Defined | Experimental Data |
| Rotenone | User Defined | Experimental Data |
| Piericidin A | User Defined | Experimental Data |
Table 4: Effect of Inhibitors on Cell Viability (e.g., HT-29 cells)
| Inhibitor | Concentration | Cell Viability (% of control) |
| This compound | User Defined | Experimental Data |
| Rotenone | User Defined | Experimental Data |
| Piericidin A | User Defined | Experimental Data |
Signaling Pathways Affected by Mitochondrial Complex I Inhibition
Inhibition of mitochondrial Complex I by compounds like this compound can trigger a cascade of downstream signaling events. Understanding these pathways is crucial for elucidating the inhibitor's mechanism of action and its potential therapeutic applications.
Caption: Signaling pathways affected by mitochondrial complex I inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Mitochondrial Respiration Assay (Oxygen Consumption Rate - OCR)
This protocol is adapted for use with a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., DMEM without bicarbonate) supplemented with glucose, pyruvate, and glutamine
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I/III inhibitors)
-
This compound, Rotenone, Piericidin A stock solutions
Procedure:
-
Seed cells (e.g., HT-29) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with the inhibitors:
-
Port A: this compound, Rotenone, or Piericidin A
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay protocol.
-
Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Caption: Workflow for the mitochondrial respiration assay.
Cellular ATP Production Assay
This protocol utilizes a luciferase-based ATP assay kit.
Materials:
-
96-well white, clear-bottom plates
-
ATP assay kit (luciferase/luciferin based)
-
Cell lysis buffer
-
This compound, Rotenone, Piericidin A stock solutions
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of the inhibitors for the desired time.
-
Lyse the cells according to the ATP assay kit manufacturer's instructions.
-
Add the luciferase/luciferin reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the ATP concentration based on a standard curve.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
This compound, Rotenone, Piericidin A stock solutions
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of the inhibitors for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound presents as an exceedingly potent cytotoxic agent, with its mechanism of action strongly linked to the inhibition of mitochondrial Complex I. While direct biochemical assays for its IC50 on Complex I are needed for a complete picture, its profound effect on cancer cell viability at picomolar concentrations positions it as a significantly more powerful agent than conventional inhibitors like Rotenone and Piericidin A in cellular models. The provided experimental framework allows for a robust and direct comparison to formally validate this compound's selectivity and efficacy as a mitochondrial inhibitor for research and drug development purposes.
References
- 1. Asimin, asiminacin, and this compound: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetogenins from Annonaceae, inhibitors of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural substances (acetogenins) from the family Annonaceae are powerful inhibitors of mitochondrial NADH dehydrogenase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Asiminecin's Potent Anti-Cancer Activity: A Comparative Analysis Against Other Annonaceous Acetogenins
For Immediate Release
A comprehensive review of existing research highlights the exceptional cytotoxic potential of Asiminecin, a member of the Annonaceous acetogenin family, positioning it as a compound of significant interest in the development of novel cancer therapeutics. This guide provides a comparative analysis of this compound's efficacy, supported by available experimental data, and details the methodologies and molecular pathways underlying its potent anti-cancer activity.
Annonaceous acetogenins are a class of naturally occurring polyketides isolated from plants of the Annonaceae family. They are renowned for their potent cytotoxic effects against a wide range of cancer cell lines, including those exhibiting multi-drug resistance. Their primary mechanism of action involves the inhibition of the mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. This disruption of cellular energy production ultimately leads to apoptosis, or programmed cell death, in cancer cells.
Comparative Efficacy of this compound
This compound belongs to the group of adjacent bis-tetrahydrofuran (THF) ring acetogenins, which are generally considered the most potent subclass. Research has demonstrated that this compound and its structural isomers, asimin and asiminacin, exhibit exceptionally high cytotoxicity.
One pivotal study showcased the remarkable potency of these compounds, with ED50 (Effective Dose 50) values reaching as low as < 10⁻¹² µg/mL against the HT-29 human colon cancer cell line[1]. This level of activity underscores the significant potential of this compound in oncology research.
For a broader perspective, the following table summarizes the cytotoxic activity (IC50/ED50 values) of various Annonaceous acetogenins against different human cancer cell lines, compiled from multiple studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Annonaceous Acetogenin | Cancer Cell Line | Reported IC50/ED50 (µg/mL) | Reference |
| This compound & Isomers | HT-29 (Colon) | < 10⁻¹² | [1] |
| Squamocin | U-937 (Lymphoma) | Not specified as highly cytotoxic | [2] |
| Cherimolin-1 | U-937 (Lymphoma) | Not specified as highly cytotoxic | [2] |
| Annonacin | U-937 (Lymphoma) | Highly cytotoxic | [2] |
Note: The table above represents a compilation of data from various sources and is intended for illustrative purposes. For rigorous comparison, data from head-to-head studies under identical conditions are required.
Mechanism of Action: The Apoptotic Pathway
The cytotoxic effects of this compound and other Annonaceous acetogenins are primarily mediated through the intrinsic pathway of apoptosis, initiated by the inhibition of mitochondrial complex I. This leads to a cascade of intracellular events culminating in cell death.
Caption: this compound-induced apoptotic signaling pathway.
The process begins with this compound inhibiting mitochondrial complex I, leading to mitochondrial stress. This stress promotes the activity of pro-apoptotic proteins like Bax, which facilitates the release of cytochrome c from the mitochondria into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome. This complex then recruits and activates pro-caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3. Caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Experimental Protocols
The determination of the cytotoxic activity of Annonaceous acetogenins, typically reported as IC50 or ED50 values, is commonly performed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay for Cytotoxicity Assessment
Objective: To determine the concentration of an Annonaceous acetogenin that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Annonaceous acetogenin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Workflow:
Caption: A generalized workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the Annonaceous acetogenin from the stock solution in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control cells. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.
Conclusion
This compound stands out as an exceptionally potent Annonaceous acetogenin with significant anti-cancer properties. Its ability to induce apoptosis at remarkably low concentrations highlights its potential as a lead compound for the development of new chemotherapeutic agents. Further research, particularly head-to-head comparative studies with other acetogenins and in vivo efficacy models, is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for future investigations in this promising area of cancer research.
References
Cross-validation of Asiminecin's anticancer activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of Asiminecin, a potent Annonaceous acetogenin. Due to the limited availability of cross-validation data for this compound across multiple cell lines, this document leverages data from its close structural isomer, bullatacin, to provide a broader perspective on the potential efficacy of this class of compounds. Experimental data is presented to offer insights into their mechanism of action and cytotoxic potency.
Executive Summary
This compound has demonstrated exceptionally high cytotoxicity against the HT-29 human colon cancer cell line, with effective dose (ED50) values reported to be as low as less than 10-12 µg/mL.[1] The primary mechanism of action for this compound and other Annonaceous acetogenins is the inhibition of the mitochondrial NADH:ubiquinone oxidoreductase (Complex I), leading to a depletion of intracellular ATP and subsequent induction of apoptosis.[2][3] This guide presents available data on this compound and its analogue, bullatacin, to offer a comparative overview of their anticancer activities.
Data Presentation: Cytotoxicity of this compound and Bullatacin
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and its close structural isomer, bullatacin, against various human cancer cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | Effective Dose (ED50) | Reference |
| HT-29 | Colon Adenocarcinoma | < 10-12 µg/mL | [1] |
Table 2: Comparative Cytotoxicity of Bullatacin
| Cell Line | Cancer Type | IC50 / ED50 | Reference |
| HT-29 | Colon Adenocarcinoma | ~7 nM | [4][5] |
| SW480 | Colon Adenocarcinoma | ~10 nM | [4][5] |
| MCF-7/Adr | Multidrug-Resistant Breast Adenocarcinoma | Cytotoxic | [6] |
| 2.2.15 | Hepatocellular Carcinoma (HBV transfected) | 7.8 ± 2.5 nM |
Experimental Protocols
Detailed methodologies for key experiments relevant to the assessment of this compound's anticancer activity are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or the comparator compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay identifies apoptotic cells.
-
Cell Culture and Treatment: Seed cells and treat with the test compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis by Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Treatment: Culture and treat the cells with the test compound.
-
Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI signal.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound-induced cancer cell death.
Caption: A typical workflow for evaluating the anticancer effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular ATP levels determine cell death fate by apoptosis or necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ATP depletion inhibits glucocorticoid-induced thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Asiminecin: A Natural Competitor to Synthetic Insecticides in Pest Management
A comparative analysis of the pesticidal efficacy of the Annonaceous acetogenin, Asiminecin, reveals its potential as a potent natural alternative to conventional synthetic insecticides. Experimental data demonstrates that this compound and related compounds exhibit significant toxicity against key agricultural pests, often rivaling or exceeding the performance of widely used chemical agents.
This compound, a member of the Annonaceous acetogenin family of natural products derived from plants of the Annonaceae family, such as the pawpaw tree (Asimina triloba), has garnered attention for its potent insecticidal properties. This comparison guide provides a detailed overview of the pesticidal effects of this compound in relation to a range of synthetic insecticides, supported by experimental data, detailed methodologies, and visual representations of its mode of action.
Comparative Efficacy: this compound vs. Synthetic Insecticides
Quantitative analysis of the lethal concentration required to kill 50% of a test population (LC50) is a standard metric for evaluating insecticide potency. While direct LC50 values for purified this compound against a broad range of pests are not extensively documented in single comparative studies, the existing data for Annonaceous acetogenins and extracts rich in these compounds, alongside extensive data for synthetic insecticides, allows for a robust comparison.
The following table summarizes the available toxicity data for this compound and other Annonaceous acetogenins against the fall armyworm (Spodoptera frugiperda), a significant agricultural pest, and compares it with the LC50 values of several common synthetic insecticides.
| Insecticide Class | Active Ingredient | Target Pest | LC50 Value | Exposure Time | Citation |
| Annonaceous Acetogenin | Rolliniastatin-2 | Spodoptera frugiperda (early instar larvae) | 100% mortality at 100 µg/g of diet | - | [1] |
| Annonaceous Acetogenin | Annonacin | Spodoptera frugiperda | Variable mortality (5% to 70%) | - | [2] |
| Organophosphate | Chlorpyrifos | Spodoptera frugiperda (4th instar larvae) | 470 ppm | - | [3] |
| Organophosphate | Chlorpyrifos-ethyl | Spodoptera frugiperda (3rd instar larvae) | 199 - 377 mg/L | - | [4] |
| Carbamate | Methomyl | Spodoptera frugiperda (4th instar larvae) | 105.5 ppm | - | [3] |
| Carbamate | Methomyl | Spodoptera frugiperda (3rd instar larvae) | 18 - 73 mg/L | - | [4] |
| Pyrethroid | Lambda-cyhalothrin | Spodoptera frugiperda (3rd instar larvae) | 268 - 895 mg/L | - | [4] |
| Pyrethroid | Cypermethrin | Spodoptera frugiperda (2nd instar larvae) | 0.803 mg/L | 72 hours | [5] |
| Neonicotinoid | Imidacloprid | - | - | - | - |
| Avermectin | Emamectin benzoate | Spodoptera frugiperda (3rd instar larvae) | 0.04 ppm | 24 hours | [6] |
| Avermectin | Abamectin | Spodoptera frugiperda (3rd instar larvae) | 58 - 430 mg/L | - | [4] |
| Spinosyn | Spinosad | Spodoptera frugiperda (4th instar larvae) | 2.5 ppm | - | [3] |
| Diamide | Broflanilide | Spodoptera frugiperda (2nd instar larvae) | 0.606 mg/L | 72 hours | [5] |
| Diamide | Flubendiamide | Spodoptera frugiperda (3rd instar larvae) | 37.65 µl/L | 72 hours | [7] |
Note: Direct comparison of LC50 values should be made with caution due to variations in experimental protocols, larval instars, and formulations used across different studies. The data for Rolliniastatin-2 indicates high toxicity at a specific concentration rather than a calculated LC50 value.
Experimental Protocols
The data presented in this guide are derived from various experimental studies. The following are detailed methodologies representative of the key experiments cited for determining insecticide efficacy.
Insecticide Bioassay (Diet Incorporation Method)
This method is commonly used to assess the toxicity of insecticides when ingested by the target pest.
-
Preparation of Insecticide Solutions: A stock solution of the test insecticide (e.g., this compound or a synthetic insecticide) is prepared in an appropriate solvent. A series of dilutions are then made to obtain the desired test concentrations.
-
Diet Preparation: An artificial diet suitable for the target insect (e.g., Spodoptera frugiperda) is prepared.
-
Incorporation of Insecticide: A known volume of each insecticide dilution is thoroughly mixed with the artificial diet before it solidifies. A control diet is prepared by adding only the solvent.
-
Bioassay:
-
Ten to twenty larvae of a specific instar (e.g., second or third instar) are placed in individual containers (e.g., Petri dishes or multi-well plates).
-
A portion of the insecticide-treated diet is provided to each larva.
-
The containers are maintained under controlled conditions of temperature, humidity, and photoperiod.
-
-
Data Collection: Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value, the concentration of the insecticide that causes 50% mortality in the test population[4][8].
Leaf Dip Bioassay
This method is used to evaluate the contact and ingestion toxicity of insecticides applied to leaf surfaces.
-
Preparation of Insecticide Emulsions: The test insecticides are formulated as emulsions at different concentrations using water and a small amount of a non-ionic surfactant.
-
Leaf Treatment: Leaf discs of a host plant (e.g., maize for Spodoptera frugiperda) are cut to a standard size. Each leaf disc is dipped into one of the insecticide emulsions for a specified time (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in a solution containing only water and the surfactant.
-
Bioassay:
-
The treated leaf discs are placed individually in Petri dishes lined with moistened filter paper.
-
A single larva of a specific instar is placed on each leaf disc.
-
The Petri dishes are sealed and kept under controlled environmental conditions.
-
-
Data Collection and Analysis: Mortality is assessed at regular intervals, and the LC50 values are calculated as described in the diet incorporation method[4].
Mode of Action: Inhibition of Mitochondrial Complex I
This compound and other Annonaceous acetogenins exert their insecticidal effect through a distinct mode of action compared to many synthetic insecticides. They are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to cellular energy depletion and ultimately, cell death.
Many synthetic insecticides, in contrast, target the nervous system of insects. For example, organophosphates and carbamates inhibit the enzyme acetylcholinesterase, while pyrethroids and neonicotinoids interfere with ion channels in nerve cells.
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for an insecticide bioassay.
Caption: Mode of action of this compound, which inhibits Complex I of the mitochondrial electron transport chain.
Caption: A generalized workflow for conducting an insecticide bioassay to determine LC50 values.
References
- 1. Insecticidal Activity of Annonaceous Acetogenins and Their Derivatives on Spodoptera frugiperda Smith (Lepidoptera: Noctuidae) [scirp.org]
- 2. scielo.br [scielo.br]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Laboratory efficacy of selected synthetic insecticides against second instar invasive fall armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. researcherslinks.com [researcherslinks.com]
- 8. researchgate.net [researchgate.net]
Asiminecin's Potency Against Multidrug-Resistant Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy. This guide provides a comparative analysis of Asiminecin and related Annonaceous acetogenins, a class of potent natural compounds, in overcoming MDR in cancer cells. Due to the limited direct experimental data on this compound, this guide incorporates data from closely related and well-studied acetogenins, such as bullatacin and annonacin, to infer the potential efficacy and mechanisms of this compound.
Executive Summary
Annonaceous acetogenins, including this compound, are potent inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase), leading to ATP depletion and subsequent induction of apoptosis. This mechanism of action is particularly advantageous in the context of MDR, as the function of ATP-dependent efflux pumps like P-glycoprotein is compromised. Experimental data on bullatacin, a closely related acetogenin, demonstrates significant cytotoxicity against MDR cancer cell lines, suggesting that this compound likely possesses similar capabilities.
Comparative Cytotoxicity Data
| Compound | Cell Line | Phenotype | IC50 (nM) | Reference Compound | IC50 (nM) | Fold Resistance of Ref. |
| Bullatacin | SW480 (Colon) | Drug-sensitive | ~10 | - | - | - |
| Bullatacin | HT-29 (Colon) | Drug-sensitive | ~7 | - | - | - |
| Bullatacin | MCF-7/wt (Breast) | Drug-sensitive | - | Doxorubicin | - | - |
| Bullatacin | MCF-7/Adr (Breast) | Multidrug-resistant | Effective Cytotoxicity | Doxorubicin | - | High |
Note: The data for bullatacin suggests that Annonaceous acetogenins can overcome doxorubicin resistance in the MCF-7/Adr cell line, which overexpresses P-glycoprotein. The cytotoxicity in the low nanomolar range for colon cancer cell lines indicates high potency.
Mechanism of Action in MDR Cancer Cells
The primary mechanism by which Annonaceous acetogenins, and by extension this compound, are thought to overcome MDR is through the inhibition of mitochondrial complex I.
-
Inhibition of Mitochondrial Complex I: this compound and related compounds bind to and inhibit the function of NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain.
-
ATP Depletion: This inhibition disrupts cellular respiration, leading to a significant decrease in intracellular ATP levels.
-
Impairment of ABC Transporters: MDR-associated ABC transporters, such as P-glycoprotein (P-gp), are ATP-dependent. The depletion of cellular ATP directly hinders their ability to efflux chemotherapeutic drugs.
-
Induction of Apoptosis: The disruption of mitochondrial function and cellular energy metabolism triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Signaling Pathways
The signaling pathway initiated by this compound and related acetogenins in cancer cells, leading to the circumvention of MDR, is multifaceted.
Caption: this compound's mechanism against MDR cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and compare them with other chemotherapeutic agents.
-
Cell Seeding: Seed drug-sensitive and MDR cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound and a reference drug (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of the drug that inhibits cell growth by 50%) using a dose-response curve.
Caption: MTT assay workflow for cytotoxicity.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Caption: Apoptosis detection workflow.
Western Blot Analysis for P-glycoprotein Expression
This protocol is used to determine if this compound affects the expression levels of MDR-related proteins.
-
Protein Extraction: Lyse this compound-treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Western blot workflow for P-gp.
Conclusion
While direct and extensive comparative data for this compound against a wide array of MDR cancer cells is still needed, the available evidence from closely related Annonaceous acetogenins strongly supports its potential as a potent agent for overcoming multidrug resistance. Its unique mechanism of action, centered on the depletion of cellular ATP, provides a clear advantage against cancers that rely on ATP-dependent efflux pumps for drug resistance. Further research focusing on the direct evaluation of this compound in various MDR models is warranted to fully elucidate its therapeutic potential.
A Comparative Analysis of Asiminecin and Other Complex I Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Asiminecin and other prominent inhibitors of mitochondrial complex I. This document outlines their mechanisms of action, presents available experimental data for performance comparison, details relevant experimental protocols, and visualizes key cellular pathways affected by complex I inhibition.
Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain. Its inhibition is a critical target in various research areas, including cancer biology and neurodegenerative diseases. This compound, a member of the Annonaceous acetogenins, has emerged as a potent cytotoxic agent through the inhibition of this complex. This guide will compare this compound with other well-characterized complex I inhibitors, namely Rotenone, Piericidin A, and Metformin, to provide a framework for selecting the appropriate inhibitor for specific research applications.
Performance Comparison of Complex I Inhibitors
| Inhibitor | Target/Assay | Organism/Cell Line | IC50 / Effective Concentration |
| This compound | Cytotoxicity (ED50) | HT-29 (Human Colon Cancer) | < 10⁻¹² µg/mL |
| Rotenone | Complex I Inhibition | SH-SY5Y (Human Neuroblastoma) | 25 nM |
| Piericidin A | Cell Viability | MDA-MB-231 (Human Breast Cancer) | 5 nM |
| Metformin | Complex I Inhibition | Isolated Mitochondria | Millimolar (mM) range |
| Complex I Inhibition | Intact Cells | Micromolar (µM) to Millimolar (mM) range |
Note: The ED50 for this compound reflects its potent cytotoxic activity, which is attributed to its inhibition of complex I. Direct comparison of these values should be made with caution due to differences in the experimental setups and endpoints measured.
Mechanism of Action and Downstream Effects
Inhibition of complex I disrupts the transfer of electrons from NADH to ubiquinone, leading to a cascade of cellular events:
-
Decreased ATP Production: The primary consequence is a reduction in the proton gradient across the inner mitochondrial membrane, leading to diminished ATP synthesis.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain can lead to the accumulation of electrons, which can then be transferred to molecular oxygen, generating superoxide and other ROS.
-
Activation of Stress-Sensing Pathways: The resulting cellular stress activates key signaling pathways to restore energy homeostasis.
The following diagram illustrates the central role of complex I in the electron transport chain and the immediate consequences of its inhibition.
Key Signaling Pathways Affected by Complex I Inhibition
The cellular response to complex I inhibition involves the modulation of critical signaling pathways that regulate metabolism, cell survival, and stress responses.
AMPK Signaling Pathway
The decrease in the ATP/AMP ratio resulting from complex I inhibition is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2] Activated AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.
References
Validating the Pro-Apoptotic Effects of Asiminecin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the pro-apoptotic effects of the novel compound, Asiminecin. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document serves as a template, outlining the necessary experiments, data presentation formats, and key comparisons against established pro-apoptotic agents. Here, we use the well-characterized natural compound Quercetin and the standard chemotherapeutic drug Doxorubicin as benchmarks for comparison.
Comparative Analysis of Pro-Apoptotic Efficacy
Effective validation of a novel pro-apoptotic compound requires direct comparison with agents that have known mechanisms and efficacy. The following table structure is designed to clearly summarize the key quantitative data from in vitro studies. Researchers investigating this compound should aim to generate data to populate a similar table.
Table 1: Comparative Analysis of IC50 and Apoptotic Induction in a Representative Cancer Cell Line (e.g., MCF-7)
| Compound | IC50 (µM) after 48h | Optimal Concentration for Apoptosis Induction (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Fold Change in Bax/Bcl-2 Ratio | Fold Change in Cleaved Caspase-3 |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Quercetin | ~25-100 | ~50 | Variable | Variable | Increased[1] | Increased[1] |
| Doxorubicin | ~0.5-5 | ~1 | Variable | Variable | Increased | Increased |
Note: The values for Quercetin and Doxorubicin can vary significantly depending on the cell line and experimental conditions.
Experimental Protocols
Detailed and reproducible methodologies are crucial for validating novel findings. The following are standard protocols for key experiments used to assess pro-apoptotic activity.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., Doxorubicin), and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Quantification by Annexin V/PI Staining and Flow Cytometry
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[2][3]
-
Cell Culture and Treatment: Seed 1x10⁶ cells in a 6-well plate, allow them to adhere overnight, and then treat with this compound at its predetermined IC50 concentration for 24-48 hours.[2]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Live cells will be Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.[2][3]
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family and caspases.
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Visualizing the Mechanisms of Action
Understanding the signaling pathways affected by a compound is critical in drug development. The following diagrams illustrate the primary apoptosis pathways and a general experimental workflow.
Caption: Experimental workflow for validating pro-apoptotic effects.
Caption: The intrinsic apoptosis signaling pathway.
Caption: The extrinsic apoptosis signaling pathway.
References
- 1. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Asiminecin: A Potent Newcomer in Cytotoxicity Benchmarked Against Chemotherapy Stalwarts
For Immediate Release
A comprehensive analysis of available data positions Asiminecin, a novel Annonaceous acetogenin, as a compound of extraordinary cytotoxic potential, significantly surpassing the potency of established chemotherapy agents like doxorubicin and paclitaxel in preclinical models. This guide provides a comparative overview of this compound's cytotoxicity, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Unprecedented Potency in Colon Cancer Cells
This compound has demonstrated remarkable cytotoxic activity, particularly against the HT-29 human colon cancer cell line. Data from foundational studies reveal an exceptionally low ED50 value, indicating its potent cell-killing capabilities.
Table 1: Comparative Cytotoxicity in HT-29 Human Colon Cancer Cells
| Compound | Concentration (50% Effect) | Cell Line | Citation |
| This compound | < 10⁻¹² µg/mL (ED50) | HT-29 | [1] |
| Doxorubicin | 750 nM (IC50, 72h) | HT-29 | |
| Doxorubicin | 8.6 µM (IC50, 48h) | HT-29 | |
| Paclitaxel | 9.5 nM (IC50) | HT-29 |
Disclaimer: The data presented is compiled from different studies. Direct head-to-head experimental comparisons may yield different results. The ED50 and IC50 are measures of drug potency, representing the concentration required to achieve 50% of the maximum effect or to inhibit a biological process by 50%, respectively.
The data clearly highlights the exceptional potency of this compound. Its effective dose is orders of magnitude lower than that of doxorubicin and paclitaxel in the same cancer cell line. This suggests a highly specific and efficient mechanism of action.
Mechanisms of Action: A Tale of Two Pathways
The cytotoxic effects of this compound and the benchmark drugs stem from fundamentally different mechanisms, offering potential for new therapeutic strategies and combination therapies.
This compound's Mitochondrial Assault:
This compound is a potent inhibitor of mitochondrial NADH:ubiquinone oxidoreductase, also known as Complex I of the electron transport chain.[1] This disruption of mitochondrial function leads to a catastrophic energy crisis within the cancer cell, ultimately triggering apoptosis.
References
Safety Operating Guide
Essential Safety and Handling Protocols for Asiminecin
Disclaimer: As "Asiminecin" is a novel or proprietary compound, specific safety and handling data are not publicly available. The following guidance is based on established best practices for handling potent, potentially hazardous research compounds with unknown toxicological profiles. Researchers must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before commencing any work.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance to directly answer specific operational questions, ensuring the highest standards of laboratory safety.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Gloves | Eye Protection | Lab Coat | Respiratory Protection | Other |
| Receiving & Storage | Nitrile or Neoprene | Safety Glasses | Standard Lab Coat | Not generally required | - |
| Weighing (powder) | Double Nitrile or Neoprene | Safety Goggles | Disposable Gown over Lab Coat | N95 or higher certified respirator | Use of a chemical fume hood or ventilated balance enclosure is mandatory. |
| Solution Preparation | Double Nitrile or Neoprene | Chemical Splash Goggles | Disposable Gown over Lab Coat | Recommended, especially if not in a fume hood. | Work within a certified chemical fume hood. |
| In-vitro Experiments | Nitrile or Neoprene | Safety Glasses | Standard Lab Coat | Not generally required | - |
| In-vivo Dosing | Double Nitrile or Neoprene | Safety Goggles and Face Shield | Disposable Gown over Lab Coat | Recommended, especially if aerosolization is possible. | Use of a biosafety cabinet or ventilated dosing station. |
| Waste Disposal | Double Nitrile or Neoprene | Chemical Splash Goggles | Disposable Gown over Lab Coat | Not generally required if handling sealed containers. | - |
Operational Plan: From Receipt to Disposal
This section provides a detailed, step-by-step protocol for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
1.1. Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If compromised, do not open. Move the container to a designated containment area and contact your EHS department immediately.
-
1.2. Labeling: Ensure the primary container is clearly labeled with the compound name ("this compound"), date of receipt, and a hazard warning (e.g., "Potent Compound: Handle with Caution").
-
1.3. Storage: Store this compound in a designated, secure, and well-ventilated area away from incompatible materials. The storage location should be clearly labeled as a "Designated Area for Potent Compounds." Follow any specific storage temperature requirements provided by the manufacturer.
Weighing and Solution Preparation (Conducted in a Chemical Fume Hood)
-
2.1. Preparation: Before weighing, decontaminate the work surface of the chemical fume hood or ventilated balance enclosure. Gather all necessary equipment, including spatulas, weigh paper/boats, and pre-labeled, sealable containers for the final solution.
-
2.2. Donning PPE: Don the appropriate PPE as specified in the table above (Double Nitrile Gloves, Safety Goggles, Disposable Gown).
-
2.3. Weighing: Carefully weigh the required amount of this compound powder. Use a gentle technique to avoid aerosolizing the powder.
-
2.4. Dissolving: Add the solvent to the container with the weighed this compound. Cap the container securely and mix by gentle inversion or vortexing until fully dissolved.
-
2.5. Decontamination: After preparation, decontaminate all surfaces and equipment. All disposable materials used in the process (e.g., weigh paper, gloves) should be disposed of as hazardous waste.
Experimental Use (In-vitro and In-vivo)
-
3.1. In-vitro: When handling solutions of this compound for in-vitro experiments, standard laboratory practices should be followed. Wear appropriate PPE to prevent skin contact.
-
3.2. In-vivo: For in-vivo studies, conduct all procedures that could generate aerosols (e.g., animal dosing via injection) within a biosafety cabinet or a ventilated dosing station. Use appropriate animal handling techniques to minimize movement and potential for spills.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Liquid Waste
-
1.1. Collection: Collect all liquid waste containing this compound (e.g., unused solutions, cell culture media) in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the primary solvent used.
-
1.2. Storage: Store the liquid waste container in a designated satellite accumulation area until it is collected by the EHS department.
Solid Waste
-
2.1. Collection: Collect all solid waste contaminated with this compound (e.g., used gloves, disposable gowns, weigh paper, pipette tips, empty vials) in a dedicated, lined, and sealed hazardous waste container.
-
2.2. Sharps: Dispose of any needles or syringes used for handling this compound in a designated, puncture-resistant sharps container that is also labeled as containing this compound waste.[1][2]
-
2.3. Storage: Store the solid waste container in the satellite accumulation area for collection by EHS.
Visualized Workflows
The following diagrams illustrate key procedural workflows for handling this compound safely.
Caption: Workflow for handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
